4-Bromobenzamide
Descripción
Propiedades
IUPAC Name |
4-bromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNRAJCPNLYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220098 | |
| Record name | Benzamide, p-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-67-9 | |
| Record name | 4-Bromobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, p-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, p-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromobenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5Y2274MYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Bromobenzamide CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the chemical compound 4-Bromobenzamide, including its CAS number, core physical properties, detailed experimental protocols for its synthesis, and an overview of its relevance in biological signaling pathways.
Core Data Presentation
Chemical Identifiers
| Identifier | Value |
| CAS Number | 698-67-9[1][2][3][4] |
| Molecular Formula | C7H6BrNO[1][2][3] |
| IUPAC Name | This compound[3] |
| Synonyms | p-Bromobenzamide, Benzamide (B126), 4-bromo-[2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 200.03 g/mol [1][4][5] | ChemScene, Sigma-Aldrich, gsrs |
| Melting Point | 190-193 °C | Sigma-Aldrich |
| Appearance | White to off-white crystalline powder[2] | Guidechem |
| Solubility | Sparingly soluble in water (1.1 g/L at 25°C)[2] | Guidechem |
| pKa | 15.71 ± 0.50 (Predicted)[2] | Guidechem |
Experimental Protocols
A common and effective method for the synthesis of this compound is the conversion of a 4-bromobenzoyl chloride to a primary amide.
Synthesis of this compound from 4-Bromobenzoyl Chloride[7]
Materials:
-
4-Bromobenzoyl chloride
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve 4-bromobenzoyl chloride in dichloromethane in a suitable flask.
-
Cool the flask in an ice bath to lower the temperature of the solution.
-
Slowly add concentrated ammonium hydroxide dropwise to the stirred solution. A white precipitate of this compound will form.
-
Continue stirring the mixture for an additional 15-30 minutes after the addition of ammonium hydroxide is complete.
-
Filter the solid product under vacuum.
-
Wash the collected solid with cold deionized water.
-
Dry the final product in a vacuum oven to obtain pure this compound.
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Signaling Pathway: Hedgehog Signaling Inhibition by Benzamide Derivatives
While this compound itself is a versatile building block, its derivatives have been studied for their potential to inhibit critical biological pathways, such as the Hedgehog (Hh) signaling pathway, which is implicated in various forms of cancer.[6][7][8][9]
Caption: Inhibition of the Hedgehog signaling pathway by benzamide derivatives.
References
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. B24348.04 [thermofisher.com]
- 4. This compound 97 698-67-9 [sigmaaldrich.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 4-Bromobenzamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromobenzamide, a key chemical intermediate in organic synthesis and drug discovery. This document details its chemical structure, SMILES notation, physicochemical properties, and provides detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Identification
This compound is an organic compound consisting of a benzene (B151609) ring substituted with a bromine atom and an amide group at the para (1,4) positions.
SMILES Notation: A standardized chemical notation that represents the structure of a molecule in a linear string format.
Physicochemical Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆BrNO | [1][3] |
| Molecular Weight | 200.03 g/mol | [1][3] |
| CAS Number | 698-67-9 | [1][3] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 190-193 °C | [2] |
| Solubility | Sparingly soluble in water (1.1 g/L at 25 °C) | [4][5] |
| pKa | 15.71 ± 0.50 (Predicted) | [4] |
| LogP | 2.24830 | [6] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
Logical Relationship Diagram
The following diagram illustrates the logical flow from the compound's name to its structural representations.
Caption: Logical relationship of this compound's identifiers.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.
Synthesis of this compound from 4-Bromobenzoyl Chloride
This protocol outlines the synthesis of this compound via the reaction of 4-bromobenzoyl chloride with ammonium (B1175870) hydroxide (B78521).
Materials:
-
4-Bromobenzoyl chloride
-
Concentrated ammonium hydroxide solution
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolve 4-bromobenzoyl chloride in dichloromethane in a round-bottom flask.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add concentrated ammonium hydroxide dropwise to the stirred solution. A white precipitate of this compound will form.
-
Continue stirring for an additional 15-30 minutes after the addition is complete.
-
Filter the solid product under vacuum using a Büchner funnel and wash it with cold deionized water.
-
Dry the product in a vacuum oven to obtain pure this compound.
Experimental Workflow Diagram:
References
A Comprehensive Technical Guide to 4-Bromobenzamide: Physicochemical Properties and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzamide is a halogenated aromatic amide that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a bromine substituent on the phenyl ring, imparts specific chemical properties that make it a useful intermediate in the development of a variety of more complex molecules. This technical guide provides a detailed overview of the available data on the solubility and pKa of this compound, along with comprehensive experimental protocols for its synthesis and the determination of its physicochemical properties. This document is intended to be a resource for researchers in academic and industrial settings, providing the foundational knowledge necessary for the effective use of this compound in laboratory and development contexts.
Physicochemical Data
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. Key parameters such as solubility and pKa are critical for designing reaction conditions, developing formulations, and predicting biological behavior.
Solubility
The solubility of a compound is a fundamental property that influences its utility in various applications, from chemical reactions to pharmaceutical formulations.
Quantitative Solubility Data
Currently, there is limited publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. The available data is summarized in the table below.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Water | 25 | 1.1[1] | 0.0055 |
Qualitative assessments indicate that this compound is sparingly soluble in water and is expected to be soluble in organic solvents such as dichloromethane (B109758) and dimethylformamide. For researchers requiring precise solubility data in specific solvent systems, it is recommended to determine this experimentally. The following table is provided as a template for organizing such experimental data.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Methanol | User-determined | User-determined | User-determined |
| Ethanol | User-determined | User-determined | User-determined |
| Acetone | User-determined | User-determined | User-determined |
| Dichloromethane | User-determined | User-determined | User-determined |
| Dimethylformamide | User-determined | User-determined | User-determined |
pKa
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the amide proton is the most acidic proton.
Predicted pKa Data
| Parameter | Value |
| Predicted pKa | 15.71 ± 0.50[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable scientific data. This section provides methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound from 4-Bromobenzoic Acid
This protocol describes a two-step synthesis of this compound starting from 4-bromobenzoic acid. The first step involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by amidation.
Step 1: Synthesis of 4-Bromobenzoyl chloride
-
Suspend 4-bromobenzoic acid (1.0 g, 5 mmol) in thionyl chloride (5 mL).[3]
-
Add a drop of dimethylformamide (DMF) to the suspension.[3]
-
Heat the solution to reflux and stir for 2 hours, or until no more gas evolution is observed.[3]
-
Cool the solution to room temperature and concentrate it under reduced pressure to obtain the crude 4-bromobenzoyl chloride.[3]
Step 2: Synthesis of this compound
-
Dissolve the crude 4-bromobenzoyl chloride in dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add concentrated ammonium (B1175870) hydroxide (B78521) dropwise to the stirred solution. A white precipitate of this compound will form.
-
Continue stirring for an additional 15-30 minutes after the addition is complete.
-
Filter the solid product under vacuum and wash it with cold deionized water.
-
Dry the product in a vacuum oven to obtain pure this compound.
Determination of Solubility (Gravimetric Method)
This protocol outlines a general procedure for determining the solubility of a solid compound in a given solvent using the gravimetric method.
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Equilibrate the vial at a constant temperature (e.g., 25 °C) in a shaker or water bath for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
After equilibration, carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) into a pre-weighed container.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the container in an oven at a temperature that is sufficient to remove the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, cool the container to room temperature in a desiccator and weigh it.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the container minus its initial pre-weighed mass.
-
The solubility can then be calculated in the desired units (e.g., g/L, mg/mL).
-
Determination of pKa (NMR Titration)
A general approach for determining the pKa of a compound using Nuclear Magnetic Resonance (NMR) titration involves monitoring the chemical shift of a specific proton as a function of pH.
-
Prepare a series of buffered solutions with known pH values.
-
Dissolve a constant amount of this compound in each buffered solution.
-
Acquire the 1H NMR spectrum for each sample.
-
Identify a proton in the this compound molecule whose chemical shift is sensitive to changes in protonation state (e.g., the amide proton or aromatic protons).
-
Plot the chemical shift of the selected proton against the pH of the solution.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.
Visualizations
Diagrams are provided to illustrate key experimental workflows and logical relationships.
References
The Diverse Biological Landscape of 4-Bromobenzamide Derivatives: A Technical Guide for Drug Discovery
Introduction: The benzamide (B126) scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of pharmacologically active compounds. The introduction of a bromine atom at the para-position of the benzamide ring, creating 4-bromobenzamide, offers a versatile starting point for the development of novel therapeutic agents. This structural motif modulates lipophilicity and electronic properties, significantly influencing the biological activity of its derivatives.[1][2] This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. It is intended to serve as a resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, with research highlighting their efficacy against a range of cancer cell lines.[3][4] The mechanisms underlying their antiproliferative effects are varied and include the inhibition of crucial cellular processes like tubulin polymerization and DNA repair.[3]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of various this compound derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Derivative Structure/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | N-benzylbenzamide derivative (20b) | HCT116 (Colon) | 0.012 | [3] |
| A549 (Lung) | 0.015 | [3] | ||
| K562 (Leukemia) | 0.018 | [3] | ||
| Hela (Cervical) | 0.027 | [3] | ||
| Analog 2 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d6) | MCF-7 (Breast) | 38.0 | [4] |
| Analog 3 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d7) | MCF-7 (Breast) | 40.6 | [4] |
Proposed Mechanisms of Anticancer Activity
Tubulin Polymerization Inhibition: A prominent mechanism of action for some benzamide derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[3] This interference leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3][5]
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for DNA repair.[6] Benzamide derivatives have been developed as potent PARP inhibitors.[6][7] In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, causing cell death.[6][8]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.[3][4] The plates are then incubated for 48-72 hours.[3]
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured on a microplate reader, and the IC50 value is calculated from the dose-response curve.
Antimicrobial Activity
This compound derivatives have also shown promise as antimicrobial agents, with activity reported against both bacteria and fungi.[9][10] The presence of halogen atoms in the aromatic structure is known to enhance antimicrobial effects.[9]
Data Presentation: In Vitro Antimicrobial Activity
The following table summarizes the antimicrobial efficacy of this compound derivatives, presenting Minimum Inhibitory Concentration (MIC) and zone of inhibition data.
| Compound ID | Derivative Structure | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 6c | N-(4-bromophenyl)benzamide | Bacillus subtilis | 24 | 6.25 | [9][10] |
| Escherichia coli | - | - | [9] | ||
| Control | Ciprofloxacin | Bacillus subtilis | 32 | 1.56 | [9] |
Proposed Mechanisms of Antimicrobial Activity
Inhibition of Folic Acid Synthesis: A well-established mechanism for sulfonamide-containing compounds, which can be structurally related to some benzamide derivatives, is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is crucial for the bacterial synthesis of folic acid, a precursor required for nucleic acid synthesis.[1] Inhibition of this pathway leads to a bacteriostatic effect.[1]
Disruption of Cell Wall Synthesis: Another proposed mechanism for the antimicrobial action of benzamide analogs involves the disruption of bacterial cell wall synthesis, which is essential for maintaining the structural integrity of the bacterial cell.[3]
Experimental Protocols for Antimicrobial Screening
Broth Microdilution Method (for MIC):
-
Compound Dilution: A two-fold serial dilution of the test compound is prepared in a suitable broth medium within a 96-well microtiter plate.[1]
-
Inoculum Preparation: A standardized bacterial or fungal suspension is prepared.[11]
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (no compound) and negative (no microorganism) controls are included.[1]
-
Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.[9]
Agar (B569324) Disk Diffusion (Kirby-Bauer) Method:
-
Inoculation: A sterile swab is used to evenly inoculate the entire surface of an agar plate with a standardized bacterial suspension.[11]
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters.[11]
Enzyme Inhibition
The this compound scaffold is also a valuable starting point for designing inhibitors of various enzymes implicated in disease.
Data Presentation: Enzyme Inhibitory Activity
While specific quantitative data for this compound itself is limited, studies on structurally related compounds provide benchmarks for potential inhibitory activity.
| Compound Class | Enzyme Target | Activity | Reference |
| Benzamide Derivatives | Histone Deacetylase (HDAC) | IC50 in the range of 2-50 µM | [12] |
| Sulfonamides | Carbonic Anhydrases (CAs) | Potent inhibition | [13] |
| Sulfonamides | Acetylcholinesterase (AChE) | Inhibition noted | [13] |
Key Enzyme Targets
-
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in epigenetic regulation.[14] Their inhibition is a validated strategy in cancer therapy.[14] Certain benzamide derivatives have been identified as potent HDAC inhibitors.[12][15]
-
Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in various physiological processes, including pH regulation.[16][17] The sulfonamide group, present in some benzamide analogs, is a classic zinc-binding group, making these compounds effective CA inhibitors.[16]
-
Acetylcholinesterase (AChE): This enzyme is responsible for breaking down the neurotransmitter acetylcholine.[13] Its inhibition is a key therapeutic strategy for Alzheimer's disease. Some sulfonamide-containing compounds have shown activity against AChE.[13]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a widely used colorimetric assay to measure AChE activity.[13]
-
Reagent Preparation: Prepare solutions of the AChE enzyme, the test compound (dissolved in DMSO), a phosphate (B84403) buffer (pH 8.0), the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent (DTNB).[13]
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, test compound at various concentrations, and the AChE enzyme solution. Incubate briefly.
-
Initiation: Add ATCI and DTNB to start the reaction. The enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion.
-
Absorbance Measurement: The rate of color formation is monitored by measuring the absorbance on a microplate reader.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value can then be determined.
General Synthesis and Evaluation Workflow
The discovery and development of novel this compound derivatives typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.
General Synthetic Protocol: Amidation
A common method for synthesizing N-substituted 4-bromobenzamides involves the following steps:[4][9]
-
Formation of Acid Chloride: 4-Bromobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) to form 4-bromobenzoyl chloride.[4]
-
Amidation: The resulting acid chloride is then reacted with a desired substituted amine or aniline (B41778) in the presence of a base (e.g., pyridine) to form the final this compound derivative.[4][9]
-
Work-up and Purification: The reaction mixture is typically washed, dried, and the crude product is purified by recrystallization to yield the pure compound.[9]
Conclusion
This compound derivatives constitute a promising and versatile class of compounds with a wide array of potential biological activities. Their demonstrated efficacy in preclinical studies against cancer cells and microbial pathogens, coupled with their potential to inhibit clinically relevant enzymes, underscores their importance in drug discovery. The structure-activity relationship studies suggest that modifications to the core this compound scaffold can lead to the development of highly potent and selective therapeutic agents.[4] The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for the continued exploration and optimization of this valuable chemical class. Further research is warranted to fully characterize the therapeutic potential and mechanism of action of novel this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
Investigating 4-Bromobenzamide as a PARP Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability. The inhibition of PARP, particularly PARP-1, has emerged as a promising therapeutic strategy in oncology, especially for cancers harboring deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors for clinical use.
Benzamide (B126) and its derivatives represent a foundational chemical scaffold for many potent PARP inhibitors, mimicking the nicotinamide (B372718) moiety of the NAD+ substrate to competitively inhibit the enzyme's catalytic activity. This technical guide delves into the investigation of a specific, simple benzamide derivative, 4-Bromobenzamide, as a potential PARP inhibitor. Due to the limited direct research on this compound's PARP inhibitory activity, this guide will also explore the broader context of substituted benzamides to infer its potential role and provide a framework for its evaluation.
Mechanism of Action of PARP Inhibition
PARP enzymes, particularly PARP-1 and PARP-2, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP catalyzes the transfer of ADP-ribose units from NAD+ to itself and other nuclear proteins, forming long, branched poly(ADP-ribose) (PAR) chains. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair of the DNA lesion.
PARP inhibitors competitively bind to the nicotinamide-binding pocket of the PARP enzyme, preventing the synthesis of PAR. This inhibition of the base excision repair (BER) pathway leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.
Another critical aspect of some PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex can itself be a cytotoxic lesion, obstructing DNA replication and transcription, further contributing to the inhibitor's anti-tumor activity.
Quantitative Data on Substituted Benzamide Derivatives
| Compound | PARP Target | IC50 (µM) | Cell Line/Assay Condition |
| Benzamide | PARP-1 | >1000 | Enzymatic Assay |
| 3-Aminobenzamide | PARP-1 | 33 | L1210 cells |
| 3-Methoxybenzamide | PARP-1 | 1.1 | Enzymatic Assay |
| This compound | PARP-1/2 | Data Not Available | - |
Note: IC50 values can vary significantly based on the assay type (enzymatic vs. cell-based), cell line used, and specific experimental conditions.
The available data on various substituted benzamides suggest that modifications to the benzene (B151609) ring can significantly influence PARP inhibitory potency. While data for this compound is absent, the known activity of other derivatives underscores the importance of empirical testing to determine its specific inhibitory profile.
Experimental Protocols
To investigate the potential of this compound as a PARP inhibitor, a series of well-established experimental protocols can be employed. These assays are designed to assess both the direct enzymatic inhibition and the cellular effects of the compound.
In Vitro PARP Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP enzyme.
Principle: A colorimetric or fluorescent assay is used to quantify the amount of PAR produced by recombinant PARP-1. The assay is performed in the presence and absence of the test compound (this compound) to determine its inhibitory effect.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
-
NAD+ (substrate)
-
Histones (acceptor proteins)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
HRP substrate (e.g., TMB)
-
96-well plates
-
Plate reader
Procedure:
-
Coat a 96-well plate with histones.
-
Add a reaction mixture containing reaction buffer, activated DNA, and various concentrations of this compound (or vehicle control).
-
Add recombinant PARP-1 enzyme to each well.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate to allow for the PARylation reaction.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate to remove unbound Streptavidin-HRP.
-
Add the HRP substrate and measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based PARP Inhibition Assay (PAR Activity Assay)
This assay measures the inhibition of PARP activity within intact cells.
Principle: Cells are treated with a DNA-damaging agent to induce PARP activity. The level of PAR synthesis is then quantified in the presence or absence of the test compound.
Materials:
-
Cancer cell line of interest (e.g., a BRCA-deficient cell line like MDA-MB-436 or a BRCA-proficient line like MCF-7)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate (B1217627) - MMS)
-
This compound
-
Lysis buffer
-
Anti-PAR antibody
-
Secondary antibody conjugated to a fluorescent dye or HRP
-
Immunofluorescence microscope or Western blotting equipment
Procedure (Immunofluorescence Method):
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Induce DNA damage by treating the cells with a DNA-damaging agent for a short period.
-
Fix and permeabilize the cells.
-
Incubate the cells with a primary antibody against PAR.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the PAR signal using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the level of PARP inhibition.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of the compound on the viability of cancer cells, particularly to assess synthetic lethality.
Principle: The viability of BRCA-deficient and BRCA-proficient cell lines is measured after treatment with a range of concentrations of this compound. A selective reduction in the viability of BRCA-deficient cells would suggest a synthetic lethal effect.
Materials:
-
BRCA-deficient and BRCA-proficient cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
-
Plate reader
Procedure:
-
Seed both BRCA-deficient and BRCA-proficient cells in separate 96-well plates.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for a period of 72-96 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 values for each cell line and compare the sensitivity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PARP inhibition and the experimental procedures used to study them is crucial for a comprehensive understanding.
Caption: PARP signaling pathway and the mechanism of synthetic lethality induced by PARP inhibitors.
Caption: A generalized experimental workflow for evaluating a novel PARP inhibitor.
Conclusion and Future Directions
While this compound belongs to the benzamide class of compounds known to inhibit PARP, a lack of specific data necessitates a systematic investigation to determine its efficacy and mechanism of action. The experimental protocols outlined in this guide provide a robust framework for such an investigation, starting from basic enzymatic inhibition assays and progressing to more complex cell-based and mechanistic studies.
Future research should focus on:
-
Synthesis and Purification: A reliable synthesis protocol for high-purity this compound is the essential first step.
-
In Vitro and Cellular Screening: Determining the IC50 values in both enzymatic and cellular assays will provide the first indication of its potential as a PARP inhibitor.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of halogenated and otherwise substituted benzamides will help to elucidate the key structural features required for potent PARP inhibition.
-
Mechanism of Action: Investigating the ability of this compound to induce DNA damage, apoptosis in a synthetic lethal manner, and its potential for PARP trapping will provide a deeper understanding of its biological effects.
By following a structured investigational approach, the potential of this compound and other simple benzamide derivatives as PARP inhibitors can be thoroughly evaluated, potentially leading to the discovery of novel therapeutic agents for cancer treatment.
The Core Mechanism of Action of Substituted Benzamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted benzamides are a versatile class of pharmacologically active compounds with a broad range of therapeutic applications, acting primarily as antipsychotics, prokinetic agents, and antiemetics. Their mechanism of action is centered on the modulation of key neurotransmitter systems in the central and peripheral nervous system, predominantly through interactions with dopamine (B1211576) and serotonin (B10506) receptors. This technical guide provides an in-depth exploration of the core mechanisms of action of substituted benzamides, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Primary Pharmacological Targets and General Mechanism
The pharmacological effects of substituted benzamides are primarily mediated through their interaction with D2-like dopamine receptors (D2 and D3) and specific serotonin receptors (5-HT3 and 5-HT4). The specific therapeutic application of a particular substituted benzamide (B126) is determined by its selectivity and affinity for these receptor subtypes.
-
Antipsychotic Effects: The antipsychotic properties of substituted benzamides, such as amisulpride (B195569) and sulpiride, are attributed to their antagonist activity at dopamine D2 and D3 receptors, particularly in the mesolimbic and mesocortical pathways of the brain.[1] At higher doses (e.g., 400-1200 mg for amisulpride), they act as potent postsynaptic D2 receptor antagonists, which is effective in treating the positive symptoms of schizophrenia.[1][2] Interestingly, at lower doses (e.g., 50-300 mg for amisulpride), these drugs are thought to preferentially block presynaptic D2 autoreceptors, leading to an increase in dopamine release and an alleviation of the negative symptoms of schizophrenia.[1][3]
-
Prokinetic Effects: Substituted benzamides like metoclopramide (B1676508), cisapride, and mosapride (B1662829) exhibit prokinetic effects by acting as agonists at serotonin 5-HT4 receptors in the gastrointestinal tract.[4][5] Activation of these Gs-coupled receptors on enteric neurons enhances acetylcholine (B1216132) release, which in turn stimulates smooth muscle contraction and promotes gastrointestinal motility.[6] Some of these agents, like metoclopramide, also contribute to this effect through D2 receptor antagonism in the gut.[7]
-
Antiemetic Effects: The antiemetic action of substituted benzamides is primarily mediated by the antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem and antagonism of 5-HT3 receptors in both the central and peripheral nervous systems.[8][9] Metoclopramide, for instance, exerts its antiemetic effects through both of these mechanisms.[8]
Quantitative Data on Receptor Interactions
The affinity and potency of substituted benzamides for their respective receptors have been extensively characterized. The following tables summarize key quantitative data for representative compounds.
Table 1: Dopamine D2 and D3 Receptor Binding Affinities (Ki) of Antipsychotic Substituted Benzamides
| Compound | Receptor Subtype | Ki (nM) | Species | Radioligand |
| Amisulpride | D2 | 2.8 | Human | [3H]raclopride |
| D3 | 3.2 | Human | [3H]raclopride | |
| (S)-Sulpiride | D2 | ~15 | Not Specified | Not Specified |
| D3 | ~13 | Not Specified | Not Specified | |
| Clebopride | D2 | ~2 | Bovine | Not Specified |
Data sourced from multiple independent studies.[3][10][11]
Table 2: Serotonin 5-HT3 and 5-HT4 Receptor Affinities and Potencies of Prokinetic and Antiemetic Substituted Benzamides
| Compound | Receptor Subtype | Value | Units | Assay Type |
| Metoclopramide | 5-HT3 | 308 | IC50 (nM) | Radioligand Binding |
| D2 | 483 | IC50 (nM) | Radioligand Binding | |
| 5-HT4 | >1000 | Ki (nM) | Radioligand Binding | |
| Cisapride | 5-HT4 | 140 | EC50 (nM) | Functional (cAMP) |
| Mosapride | 5-HT4 | 113 | IC50 (nM) | Radioligand Binding |
| 5-HT4 | 73 - 3029 | EC50 (nM) | Functional (motility) | |
| Prucalopride | 5-HT4a | 8.6 | pKi | Radioligand Binding |
| 5-HT4b | 8.1 | pKi | Radioligand Binding | |
| 5-HT4e | 5.2 | EC50 (nM) | Functional (cAMP) |
Data sourced from multiple independent studies.[3][5][12][13][14][15]
Table 3: In Vivo Dopamine D2 Receptor Occupancy of Amisulpride
| Dose Range | Brain Region | Occupancy (%) | Method |
| High Dose (400-1200 mg/day) | Striatum | 79.1 ± 12.9 | SPECT |
| Low Dose (50-300 mg/day) | Striatum | 67.1 ± 12.1 | SPECT |
| 406 mg/day (mean) | Striatum | 56 | SPET |
| Temporal Cortex | 82 | SPET | |
| 400-800 mg/day | Striatum | 60-90 | PET |
Data sourced from multiple independent studies.[2][16][17]
Detailed Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a substituted benzamide for the dopamine D2 receptor.
Methodology: This protocol describes a competitive radioligand binding assay using a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone) and membrane preparations from cells or tissues expressing D2 receptors.[10]
Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing D2 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add a constant concentration of radioligand (e.g., [3H]spiperone) and membrane preparation to assay buffer.
-
Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) to assay buffer.
-
Competitive Binding: Add radioligand, membrane preparation, and varying concentrations of the test substituted benzamide to assay buffer.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Dopamine D2 Receptor Radioligand Binding Assay.
5-HT4 Receptor Functional Assay (cAMP Accumulation)
Objective: To determine the functional potency (EC50) of a substituted benzamide as a 5-HT4 receptor agonist.
Methodology: This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the 5-HT4 receptor.[16][18]
Protocol:
-
Cell Culture: Culture cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) in appropriate multi-well plates.
-
Assay Setup:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test substituted benzamide (or a reference agonist like serotonin) to the wells.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and Emax (the maximal efficacy).
-
Caption: Workflow for a 5-HT4 Receptor cAMP Accumulation Assay.
In Vivo Gastric Emptying Assay (Phenol Red Meal)
Objective: To evaluate the prokinetic effect of a substituted benzamide in a rodent model.
Methodology: This method measures the rate of gastric emptying by quantifying the amount of a non-absorbable marker (phenol red) remaining in the stomach at a specific time point after oral administration.[19][20][21]
Protocol:
-
Animal Preparation:
-
Fast rats or mice overnight with free access to water.
-
Administer the test substituted benzamide or vehicle control at a predetermined time before the test meal.
-
-
Test Meal Administration:
-
Administer a standardized volume of a test meal containing phenol (B47542) red (e.g., 0.5 mg/ml in a 5% glucose solution) via oral gavage.
-
-
Sample Collection:
-
At a specific time after test meal administration (e.g., 20 minutes), euthanize the animals.
-
Ligate the pyloric and cardiac ends of the stomach and carefully excise it.
-
-
Phenol Red Extraction and Quantification:
-
Homogenize the entire stomach in a known volume of alkaline solution (e.g., 0.1 N NaOH) to extract the phenol red.
-
Centrifuge the homogenate to pellet the tissue debris.
-
Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
-
Data Analysis:
-
Create a standard curve of known phenol red concentrations to determine the amount of phenol red in each stomach sample.
-
Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Amount of phenol red in test stomach / Mean amount of phenol red in control stomachs at time 0)) x 100
-
Signaling Pathways
Dopamine D2 Receptor Antagonism
Substituted benzamides acting as antipsychotics antagonize the Gi/o-coupled D2 receptor. This blockade prevents the inhibitory effects of dopamine on adenylyl cyclase, leading to a disinhibition of cAMP production. The Gβγ subunits, which are also released upon receptor activation, are involved in the modulation of various ion channels.[21][22][23]
Caption: Dopamine D2 Receptor Antagonism by Substituted Benzamides.
Serotonin 5-HT4 Receptor Agonism
Prokinetic substituted benzamides act as agonists at Gs-coupled 5-HT4 receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which ultimately results in enhanced acetylcholine release from enteric neurons, promoting gastrointestinal motility.[8][9][20][24]
Caption: Serotonin 5-HT4 Receptor Agonism by Substituted Benzamides.
Conclusion
The diverse therapeutic effects of substituted benzamides stem from their nuanced interactions with specific dopamine and serotonin receptor subtypes. A thorough understanding of their structure-activity relationships, binding affinities, and downstream signaling pathways is crucial for the rational design and development of novel compounds with improved efficacy and safety profiles. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working with this important class of therapeutic agents.
References
- 1. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. D2 receptor occupancy during high- and low-dose therapy with the atypical antipsychotic amisulpride: a 123I-iodobenzamide SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisapride, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]
- 5. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Pharmacokinetics, toxicity, side effects, receptor affinities and in vitro radiosensitizing effects of the novel metoclopramide formulations, sensamide and neu-sensamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the adenylyl cyclase-activating 5-hydroxytryptamine receptor subtypes expressed in the rat submandibular gland - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Clebopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Preparation and in vitro pharmacology of 5-HT4 receptor ligands. Partial agonism and antagonism of metoclopramide analogous benzoic esters [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. grokipedia.com [grokipedia.com]
4-Bromobenzamide: A Technical Guide to Safety, Handling, and GHS Hazards
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and GHS hazards associated with 4-Bromobenzamide (CAS No. 698-67-9). The information herein is compiled from various safety data sheets and chemical databases to ensure a thorough guide for laboratory and industrial settings.
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial for personnel handling this chemical to be fully aware of its potential hazards.
GHS Pictogram:
GHS Hazard Statements: [1][2][3][4]
GHS Hazard Classifications: [1][2]
| Hazard Class | Hazard Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |
Physical and Chemical Properties
A summary of key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₇H₆BrNO[1][3] |
| Molecular Weight | 200.03 g/mol [1][2][3] |
| Appearance | White to off-white crystalline powder[4][5][7] |
| Melting Point | 190-193 °C[2] |
| Solubility | Sparingly soluble in water[5] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.
Handling:
-
Do not breathe dust.[8]
-
Use only in a well-ventilated area or under a chemical fume hood.[4][8][9]
-
Wear appropriate personal protective equipment (PPE).[8]
Storage:
-
Store in a dry, cool place.[10]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[9][11] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron.[8][9] |
| Respiratory Protection | A NIOSH-approved particulate respirator is recommended if dust formation is likely.[2][9] |
First-Aid Measures
In the event of exposure, immediate first aid is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][8] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4][6][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6][8] |
| Ingestion | Clean mouth with water. Get medical attention.[4][8][10] |
Accidental Release Measures
In case of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[8][10]
-
Environmental Precautions: Do not let the product enter drains.[12]
-
Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and shovel it into suitable containers for disposal.[8][10][11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[13]
-
Specific Hazards: During a fire, irritating and toxic gases may be generated.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][10]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it down the drain or in regular trash.[9] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]
Experimental Workflow: Handling a this compound Spill
The following diagram outlines the logical workflow for safely managing a spill of this compound.
Caption: Workflow for Handling a this compound Spill.
References
- 1. This compound | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 698-67-9 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Page loading... [wap.guidechem.com]
- 6. aksci.com [aksci.com]
- 7. This compound | 698-67-9 | TCI AMERICA [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Electrochemical Fluorination of 4-Bromobenzamide: A Technical Guide for Researchers
Introduction
Electrochemical fluorination (ECF) presents a powerful and versatile platform for the synthesis of organofluorine compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. This technical guide provides an in-depth overview of the core principles and experimental considerations for the electrochemical fluorination of 4-bromobenzamide. While direct studies on this compound are not extensively reported, this guide extrapolates from established methodologies for the electrochemical fluorination of benzamide (B126) and other aromatic compounds to provide a robust starting point for researchers in drug development and organic synthesis.[1][2]
The primary methods for electrochemical fluorination are the Simons process, which utilizes anhydrous hydrogen fluoride (B91410) (aHF) as both the solvent and fluorine source, and methods employing organic solvents with fluoride-containing electrolytes such as triethylamine (B128534) trihydrofluoride (Et3N·3HF).[2][3][4] These techniques offer alternatives to traditional fluorinating agents, which can be hazardous and lack selectivity.[1]
Expected Reaction Pathways and Products
Based on the electrochemical fluorination of benzamide and other substituted aromatics, the anodic fluorination of this compound is expected to proceed primarily through fluorination of the aromatic ring.[1] The amide group itself is generally not fluorinated under these conditions.[1] The primary products are anticipated to be isomeric monofluorinated and difluorinated derivatives of this compound.
It is also possible to observe the formation of more highly fluorinated products, including tetrafluoro-cyclohexadienecarboxamide derivatives, as has been seen with benzamide.[1] Furthermore, depending on the reaction conditions, particularly the solvent system, side reactions such as the formation of benzonitrile (B105546) derivatives and their fluorinated counterparts may occur.[1]
Below is a diagram illustrating the potential logical workflow for an electrochemical fluorination experiment targeting this compound.
References
4-Bromobenzamide: A Versatile Scaffold for Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzamide is a valuable and versatile chemical building block widely utilized in organic synthesis and medicinal chemistry. Its structure, featuring a benzene (B151609) ring substituted with both a bromine atom and an amide functional group, offers a unique combination of reactivity and stability. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the facile introduction of diverse functionalities. Simultaneously, the benzamide (B126) moiety is a well-established pharmacophore present in numerous biologically active compounds, contributing to favorable interactions with biological targets. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in the development of novel therapeutics.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 698-67-9 | |
| Molecular Formula | C₇H₆BrNO | |
| Molecular Weight | 200.03 g/mol | |
| Melting Point | 190-193 °C | |
| Solubility | Sparingly soluble in water | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Spectroscopic Data
The structural features of this compound can be confirmed by various spectroscopic techniques.
| Technique | Data | Reference(s) |
| ¹H NMR | Characteristic signals for aromatic protons are observed. | [2] |
| ¹³C NMR | Signals corresponding to the seven carbon atoms of the molecule are present. | [2] |
| IR | Characteristic peaks for N-H and C=O stretching of the amide group, and C-Br stretching. | [2] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight can be observed. | [2] |
Applications in Organic Synthesis
The bromine atom in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound. This compound can be effectively coupled with various boronic acids to synthesize 4-arylbenzamides.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for similar aryl bromides.[3][4]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with a small amount of water)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates completion of the reaction.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4-arylbenzamide.
Quantitative Data for Suzuki-Miyaura Coupling of Related Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | [3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 80 | [3] |
| 4-bromobenzonitrile | 4-formylphenylboronic acid | Not specified | Not specified | Not specified | Not specified | 97 | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[6] This reaction allows for the preparation of N-aryl and N-heteroaryl derivatives of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is based on general procedures for Buchwald-Hartwig amination.[7][8]
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.2 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, phosphine ligand, and base.
-
This compound and the amine are then added, followed by the anhydrous, degassed solvent.
-
The reaction vessel is sealed and heated to 80-110 °C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography to yield the desired N-substituted 4-aminobenzamide (B1265587) derivative.
Application in Drug Discovery
The benzamide scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown significant potential in the development of novel therapeutic agents.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibitors of PARP have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several potent PARP inhibitors are based on a benzamide core, which mimics the nicotinamide (B372718) moiety of the PARP substrate NAD⁺. This compound serves as a key starting material for the synthesis of various PARP inhibitors.[9][10]
The general structure of many PARP inhibitors features a substituted benzamide "warhead" that binds to the nicotinamide-binding pocket of the enzyme. The 4-position of the benzamide, where the bromine is located in the starting material, is often functionalized to introduce moieties that can interact with other regions of the enzyme or modulate the physicochemical properties of the molecule.
IC₅₀ Values for Representative PARP-1 Inhibitors with Benzamide Scaffolds
| Compound | PARP-1 IC₅₀ (nM) | Reference |
| Olaparib (reference) | 34 | [11] |
| Compound 8a (pyridopyridazinone derivative) | 36 | [11] |
| Compound 16l (thienoimidazole-4-carboxamide derivative) | 43 | [9] |
| Compound Y49 (selective PARP-1 inhibitor) | 0.96 | [12] |
Hedgehog Signaling Pathway Inhibitors
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the development of several types of cancer. Small molecule inhibitors of the Hh pathway, particularly those targeting the Smoothened (SMO) receptor, have shown therapeutic potential. Novel benzamide derivatives have been synthesized and evaluated as potent SMO antagonists, with some demonstrating significant inhibition of the Hedgehog signaling pathway.[13]
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A generalized workflow for the Buchwald-Hartwig amination of this compound.
Signaling Pathway: PARP Inhibition in DNA Repair
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. This compound(698-67-9) 1H NMR spectrum [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-Bromobenzamide in Medicinal Chemistry and Drug Discovery: A Technical Guide
Introduction
4-Bromobenzamide, a halogenated derivative of benzamide (B126), serves as a pivotal scaffold and versatile building block in the realm of medicinal chemistry and drug discovery. While not typically a potent therapeutic agent in its own right, its structural framework is integral to the design and synthesis of a multitude of bioactive molecules. The presence of the bromine atom provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). This technical guide delves into the synthesis of this compound and its instrumental role in the development of various therapeutic agents, with a particular focus on its incorporation into Poly(ADP-ribose) polymerase (PARP) inhibitors and other anticancer and antimicrobial compounds.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the amidation of 4-bromobenzoyl chloride. This straightforward and efficient method provides a high yield of the desired product.
Experimental Protocol: Synthesis from 4-Bromobenzoyl Chloride
Materials:
-
4-Bromobenzoyl chloride
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve 4-bromobenzoyl chloride in dichloromethane in a suitable reaction flask.
-
Cool the flask in an ice bath to 0°C with continuous stirring.
-
Slowly add concentrated ammonium hydroxide dropwise to the cooled solution. A white precipitate of this compound will form.
-
Continue stirring the reaction mixture for an additional 15-30 minutes after the completion of the ammonium hydroxide addition.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.
-
Dry the purified this compound in a vacuum oven.[1]
This compound as a Scaffold for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[2] In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR), inhibition of PARP leads to synthetic lethality, making PARP inhibitors a significant class of anticancer drugs.[3] The benzamide moiety is a well-established pharmacophore for PARP inhibition, and the this compound structure is a key component in several potent PARP inhibitors.
Quantitative Data for this compound Derivatives as Enzyme Inhibitors
The following table summarizes the inhibitory activity of a series of sulfamoyl benzamide derivatives, which incorporate the this compound scaffold, against human nucleoside triphosphate diphosphohydrolase (h-NTPDase) isoforms. This data highlights how modifications to the core structure influence potency and selectivity.
| Compound ID | R1 (Benzamide) | R2 (Sulfonamide) | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| 3a | 4-chlorophenyl | cyclopropyl | > 50 | > 50 | 1.33 ± 0.05 | 1.78 ± 0.08 |
| 3f | 4-methoxyphenyl | morpholine | > 50 | 0.89 ± 0.04 | > 50 | > 50 |
| 3i | 4-bromophenyl | morpholine | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 |
Data compiled from a study on sulfamoyl benzamide derivatives.[4]
PARP1 Signaling Pathway in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the repair of single-strand DNA breaks, the pathway targeted by inhibitors derived from the this compound scaffold.
PARP1 signaling in DNA repair and the effect of inhibitors.
Role in Anticancer and Antimicrobial Drug Discovery
The this compound scaffold is also prevalent in the development of other anticancer and antimicrobial agents. The benzamide core can interact with various biological targets, and the bromo-substituent can be strategically placed to optimize these interactions.
Quantitative Data for Anticancer and Antimicrobial Activity of Derivatives
The following table presents the in vitro biological activities of selected N-(4-Bromophenyl)-4-chlorobenzamide derivatives, which are structurally related to this compound, against various cancer cell lines and microbial strains.
| Compound ID | Derivative Structure | Target | Assay | Activity (IC50/MIC in µM) |
| 1 | N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide | MCF-7 (Breast Cancer) | Anticancer | Inhibition of cell proliferation noted |
| 2 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (d6) | MCF-7 (Breast Cancer) | SRB Assay | 38.0 |
| 3 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (d7) | MCF-7 (Breast Cancer) | SRB Assay | 40.6 |
| 4 | N-(4-(4-bromophenyl)thiazol-2-yl) derivatives | Gram-positive bacteria | Antimicrobial | 10–25 |
Data compiled from various research findings on N-(4-Bromophenyl)-4-chlorobenzamide derivatives.[5]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of compounds derived from the this compound scaffold, a variety of in vitro assays are employed. The following are detailed methodologies for key experiments.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a specific density and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[5]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).[6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[6]
Workflow for Synthesis and Evaluation of Benzamide Derivatives
The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel therapeutic agents based on the this compound scaffold.
References
Methodological & Application
Synthetic Route for 4-Bromobenzamide from 4-Bromobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 4-bromobenzamide from 4-bromobenzoic acid, a common transformation in organic synthesis and drug discovery. The primary and most robust method detailed is a two-step process involving the formation of an acyl chloride intermediate, 4-bromobenzoyl chloride, followed by amidation. An alternative direct amidation route is also discussed. This guide includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in experimental planning and execution.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The conversion of 4-bromobenzoic acid to its corresponding amide is a fundamental transformation. While direct amidation of carboxylic acids is an area of ongoing research, the most common and reliable synthetic route proceeds through a more reactive intermediate, the acyl chloride. This two-step pathway consistently provides high yields and purity.
Synthetic Pathways
There are two primary approaches for the synthesis of this compound from 4-bromobenzoic acid:
-
Two-Step Synthesis via Acyl Chloride: This is the most frequently employed method. It involves the activation of the carboxylic acid to form 4-bromobenzoyl chloride, which is then reacted with an ammonia (B1221849) source.
-
Direct Catalytic Amidation: This method aims to form the amide bond in a single step, often requiring a catalyst to facilitate the condensation of the carboxylic acid and the amine. This approach is considered "greener" as it avoids the use of halogenating agents and generates water as the primary byproduct.[1][2][3]
This document will focus on the detailed protocol for the more traditional and widely adopted two-step synthesis.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound from 4-bromobenzoic acid.
| Step | Reactants | Reagents/Solvents | Temperature | Reaction Time | Yield |
| 1: Acyl Chloride Formation | 4-Bromobenzoic Acid | Thionyl chloride (SOCl₂), cat. DMF, Dichloromethane (B109758) (optional) | Reflux (76-80°C) | 2-4 hours | High |
| 4-Bromobenzoic Acid | Phosphorus pentachloride (PCl₅) | Warmed on a steam bath | Until reaction ceases | 92%[4] | |
| 2: Amidation | 4-Bromobenzoyl Chloride | Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) | 0°C to Room Temp | Not specified | High |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via 4-Bromobenzoyl Chloride
This protocol is divided into two main parts: the synthesis of the intermediate 4-bromobenzoyl chloride and its subsequent conversion to this compound.
Part A: Synthesis of 4-Bromobenzoyl Chloride
Materials:
-
4-Bromobenzoic acid
-
Anhydrous dichloromethane (DCM) (optional, can be run neat)[6]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-bromobenzoic acid (1.0 eq) in either anhydrous dichloromethane or use it neat.[6]
-
Carefully add thionyl chloride (1.5–2.0 eq) dropwise to the suspension under an inert atmosphere (e.g., nitrogen).[6]
-
Heat the reaction mixture to reflux (approximately 76-80°C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[5][6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator.[5][6]
-
The crude 4-bromobenzoyl chloride can be purified by distillation under reduced pressure or recrystallization.[4][6]
Part B: Synthesis of this compound
Materials:
-
4-Bromobenzoyl chloride (from Part A)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Ice bath
-
Beaker or Erlenmeyer flask
-
Büchner funnel and filter paper
-
Deionized water
Procedure:
-
Cool a beaker containing concentrated ammonium hydroxide in an ice bath.
-
Slowly and carefully add the crude 4-bromobenzoyl chloride from Part A to the cold ammonium hydroxide solution with stirring. A white precipitate of this compound will form immediately.
-
Continue stirring for an additional 15-20 minutes to ensure the reaction goes to completion.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any ammonium salts.
-
Dry the purified this compound. The melting point of this compound is 190-193 °C.[8]
Mandatory Visualization
The following diagram illustrates the workflow for the two-step synthesis of this compound from 4-bromobenzoic acid.
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting and Optimization
-
Incomplete Conversion to Acyl Chloride: If the starting carboxylic acid is still present after the reflux period, extend the reaction time or add a slight excess of thionyl chloride.[6] Ensure anhydrous conditions are maintained, as moisture will hydrolyze the thionyl chloride and the acyl chloride product.[6]
-
Low Yield in Amidation: The amidation reaction is typically fast and high-yielding. If the yield is low, ensure the acyl chloride was added to a sufficient excess of cold ammonium hydroxide to neutralize the HCl byproduct and provide the nucleophile.
Safety Precautions
-
Thionyl chloride and phosphorus pentachloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The reaction of thionyl chloride with carboxylic acid evolves toxic gases (HCl and SO₂). Ensure the reaction is performed in a fume hood.
-
Concentrated ammonium hydroxide is corrosive and has a pungent odor. Handle it with care in a fume hood.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 3. sciepub.com [sciepub.com]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. 4-Bromobenzoyl Chloride | High-Purity Aryl Halide Reagent [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. 4-溴苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for 4-Bromobenzamide in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-bromobenzamide as a versatile building block in various palladium-catalyzed cross-coupling reactions. The amide functionality, coupled with the reactive bromo-aryl group, makes this compound a valuable precursor for the synthesis of a diverse range of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document outlines detailed protocols and available data for Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and cyanation reactions.
General Experimental Workflow
A general workflow for palladium-catalyzed cross-coupling reactions involving this compound is depicted below. The process typically involves the reaction of this compound with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent under an inert atmosphere.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various aryl or vinyl boronic acids or esters, leading to the synthesis of 4-arylbenzamides.
Catalytic Cycle
Quantitative Data
While specific data for a wide range of Suzuki-Miyaura couplings of this compound is limited, the following table provides representative conditions based on analogous substrates like N-substituted benzamides and 4-bromobenzonitrile.[1][2]
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | ~90 (estimated) |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Toluene | 90 | 24 | 85[1] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1.5) | P(o-tol)₃ (3) | K₂CO₃ | DMF | 100 | 16 | 92 (for 4-bromobenzonitrile)[2] |
| 3-Aminophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | High (qualitative) |
Experimental Protocol (General)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the degassed solvent (e.g., toluene, 1,4-dioxane, or DMF), followed by the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine (B1218219) ligand (e.g., SPhos, XPhos, 2-6 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 4-arylbenzamide.
Heck Reaction
The Heck reaction enables the formation of a carbon-carbon bond between this compound and an alkene, typically yielding a (E)-4-styrylbenzamide derivative.
Catalytic Cycle
Quantitative Data
| Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 16 | ~85-95 (estimated) |
| n-Butyl acrylate | Pd(OAc)₂ (0.5) | None | NaOAc | NMP | 140 | 3 | High (qualitative) |
| Methyl methacrylate | Pd/C (0.1) | None | Na₂CO₃ | NMP | 150 | 3 | >95 (for bromobenzene) |
Experimental Protocol (General)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a reaction vessel, combine this compound (1 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.1-2 mol%), and a suitable ligand if required (e.g., tri(o-tolyl)phosphine, 0.2-4 mol%).
-
Inert Atmosphere: Degas the mixture by bubbling an inert gas (e.g., nitrogen or argon) through it for 15-20 minutes.
-
Reagent Addition: Add the base (e.g., Et₃N or NaOAc, 1.5-2 equiv.) and the solvent (e.g., DMF or acetonitrile).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with a suitable solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to obtain the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary or secondary amines.
Catalytic Cycle
Quantitative Data
The following data is representative of Buchwald-Hartwig aminations of aryl bromides.[4][5]
| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | High (qualitative) |
| Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~80-90 (estimated) |
| Aniline | Pd(OAc)₂ (10) | XPhos (10) | KOtBu | Toluene | 100 | 0.17 (MW) | 95 (for an estrone (B1671321) derivative)[5] |
| Diphenylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | Toluene | 110 | 24 | 98 (for bromobenzene)[4] |
Experimental Protocol (General)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.). Add anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the tube and heat the mixture at the desired temperature (typically 80-110 °C) for 8-24 hours, with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to ambient temperature, dilute the reaction mixture with an organic solvent and quench with water or saturated aqueous ammonium (B1175870) chloride. Separate the layers and extract the aqueous phase.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne, producing 4-alkynylbenzamides.
Catalytic Cycle
Quantitative Data
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | ~80-90 (estimated) |
| 1-Octyne | Pd(OAc)₂ (1) | CuI (2) | Piperidine | DMF | 80 | 8 | High (qualitative) |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 16 | High (qualitative) |
| 3,5-dimethyl-4-iodoisoxazole | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | RT | 0.5 | 98[6] |
Experimental Protocol (General)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., THF or DMF), the terminal alkyne (1.2-1.5 equiv.), and the amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Palladium-Catalyzed Cyanation
This reaction converts the bromo group of this compound to a nitrile group, yielding 4-cyanobenzamide, a valuable intermediate.
Quantitative Data
The following table provides conditions for the cyanation of aryl bromides.[7]
| Cyanide Source | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | None | Na₂CO₃ | DMAc | 120 | 5 | 83-96 |
| K₄[Fe(CN)₆]·3H₂O | XPhos Palladacycle (1.5) | XPhos | K₂CO₃ | t-AmylOH | 100 | 1 | High (qualitative)[7] |
| Zn(CN)₂ | dppf-PdCl₂ (3.2) | dppf | - | DMF | 140 | 2 | ~90 (for a related heterocycle)[7] |
Experimental Protocol (General)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a reaction vessel, combine this compound (1 equiv.), the cyanide source (e.g., K₄[Fe(CN)₆], 0.2-0.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.1-2 mol%), and the base (e.g., Na₂CO₃, 1-2 equiv.).
-
Inert Atmosphere: Flush the vessel with an inert gas.
-
Reagent Addition: Add the solvent (e.g., DMAc or DMF).
-
Reaction: Heat the mixture to the desired temperature (e.g., 120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute with water and an organic solvent. Filter any solids and separate the layers. Extract the aqueous layer.
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product by chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocol for Suzuki-Miyaura Coupling of 4-Bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron compound with an organohalide, offering a versatile tool for the synthesis of biaryls, poly-olefins, and styrenes.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[2][3]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-bromobenzamide with various arylboronic acids. This compound is an important building block in medicinal chemistry, and its functionalization via Suzuki-Miyaura coupling allows for the synthesis of a diverse range of compounds with potential therapeutic applications. The amide functional group can present challenges in some cross-coupling reactions, but the Suzuki-Miyaura coupling is generally tolerant of a wide variety of functional groups.[3]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) complex.[3]
-
Transmetalation: The organoboron reagent (arylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.[4]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst.[3]
Recommended Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Brine solution
-
Silica (B1680970) gel for column chromatography
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Equipment:
-
Magnetic stirrer with heating plate
-
Condenser
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Experimental Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.
-
Add the solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) to the flask.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-aryl)benzamide.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides structurally similar to this compound, providing a starting point for optimization. Since specific data for this compound is limited in readily available literature, these examples with other electron-deficient aryl bromides serve as a valuable guide.
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | 12 | 95 | N/A |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 92 | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 18 | 60 | [1] |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd/C (1) | K₂CO₃ (2) | H₂O/EtOH | RT | 0.5 | >99 | [6][7] |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La (cat.) | K₂CO₃ (2) | DMF/H₂O | 100 | 24 | 98 | [8] |
Experimental Workflow and Catalytic Cycle Diagrams
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Buchwald-Hartwig Amination Reactions with 4-Bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 4-Bromobenzamide. This reaction is a powerful and versatile tool for the synthesis of N-aryl and N-heteroaryl benzamides, which are key structural motifs in numerous pharmaceutical agents and functional materials. The protocols outlined below are designed to be adaptable for a wide range of amine coupling partners, facilitating the exploration of structure-activity relationships (SAR) in drug discovery and the development of novel compounds.
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine.[1][2] Since its development, it has become an indispensable method in organic synthesis due to its broad substrate scope, excellent functional group tolerance, and generally high yields.[2] The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in an inert solvent. The choice of these components is critical for the success of the reaction and is dependent on the specific substrates being coupled.
The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3]
Applications in Drug Discovery and Development
The N-substituted benzamide (B126) moiety is a prevalent scaffold in a wide range of biologically active molecules. The Buchwald-Hartwig amination of this compound provides a direct and efficient route to synthesize libraries of these compounds for screening and lead optimization. For instance, the coupling of this compound with functionalized piperazines has been utilized in the synthesis of potential treatments for type II diabetes.
Experimental Protocols
The following protocols are general procedures that can be optimized for specific amine coupling partners. It is recommended to screen different catalysts, ligands, bases, and solvents to achieve the best results for a particular transformation.
Protocol 1: General Procedure for the Amination of this compound with Saturated Heterocyclic Amines (e.g., Piperidine, Morpholine, N-Boc-piperazine)
This protocol is suitable for a wide range of cyclic secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Saturated heterocyclic amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) or a pre-catalyst (e.g., RuPhos Pd G3) (1-5 mol%)
-
Phosphine ligand (e.g., XantPhos, RuPhos, BrettPhos) (1.2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.4-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the palladium catalyst, the phosphine ligand (if not using a pre-catalyst), and the base.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the anhydrous, degassed solvent.
-
Add the saturated heterocyclic amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted-4-aminobenzamide.
Protocol 2: General Procedure for the Amination of this compound with Primary and Secondary Aliphatic Amines
This protocol can be adapted for a variety of acyclic amines.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary aliphatic amine (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) or a pre-catalyst (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, tBuXPhos, BrettPhos) (1.2-6 mol%)
-
Base (e.g., LiHMDS, K₂CO₃, NaOtBu) (1.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, THF, DME)
Procedure:
-
Follow steps 1-4 as described in Protocol 1.
-
Add the primary or secondary aliphatic amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by LC-MS or TLC.
-
Follow the work-up and purification steps (8-11) as described in Protocol 1.
Protocol 3: General Procedure for the Amination of this compound with Anilines
This protocol is suitable for the coupling of various substituted and unsubstituted anilines.
Materials:
-
This compound (1.0 equiv)
-
Aniline (B41778) derivative (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XantPhos, DavePhos) (1.2-6 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
Follow steps 1-4 as described in Protocol 1.
-
Add the aniline derivative.
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir for the required time (typically 8-24 hours).
-
Monitor the reaction progress by LC-MS or TLC.
-
Follow the work-up and purification steps (8-11) as described in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of this compound with various amines. These examples are intended to serve as a starting point for reaction optimization.
Table 1: Coupling of this compound with Saturated Heterocyclic Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | Pd₂(dba)₃ (2) | XantPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | >95 |
| Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 92 |
| N-Boc-piperazine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 88 |
| Pyrrolidine | RuPhos Pd G3 (2) | - | LiHMDS (2.0) | THF | 80 | 16 | 90 |
Table 2: Coupling of this compound with Primary and Secondary Aliphatic Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (2.0) | Toluene | 90 | 20 | 85 |
| Diethylamine | [Pd(allyl)Cl]₂ (2.5) | tBuXPhos (5) | K₂CO₃ (2.5) | DME | 100 | 24 | 78 |
| Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2.0) | THF | 85 | 18 | 89 |
| Benzylamine | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 91 |
Table 3: Coupling of this compound with Anilines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 93 |
| 4-Methoxyaniline | Pd(OAc)₂ (2.5) | DavePhos (5) | K₃PO₄ (2.0) | Dioxane | 100 | 20 | 96 |
| 4-Trifluoromethylaniline | Pd₂(dba)₃ (3) | XantPhos (6) | NaOtBu (2.2) | Toluene | 110 | 18 | 87 |
| 2-Methylaniline | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ (2.5) | Dioxane | 120 | 24 | 82 |
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Preparation and Evaluation of Novel N-substituted 4-Bromobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel N-substituted 4-bromobenzamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as a scaffold for developing new therapeutic agents with a wide range of activities, including anticancer and antimicrobial effects. The protocols detailed below are intended to guide researchers in the preparation of these derivatives and the assessment of their biological potential.
Synthesis of N-substituted this compound Derivatives
A general and reliable method for the synthesis of N-substituted this compound derivatives involves the amidation of 4-bromobenzoyl chloride with a variety of primary or secondary amines.
General Synthetic Protocol
A two-step process is typically employed for the synthesis of the target compounds. The first step involves the conversion of 4-bromobenzoic acid to its more reactive acid chloride derivative, which is then reacted with a desired amine in the second step to form the final amide product.
Step 1: Formation of 4-Bromobenzoyl Chloride
4-bromobenzoic acid is refluxed with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield 4-bromobenzoyl chloride. This reaction is typically carried out in an inert solvent or using the chlorinating agent in excess.
Step 2: Amidation
The synthesized 4-bromobenzoyl chloride is then reacted with a substituted aniline (B41778) or another suitable amine in the presence of a base like triethylamine (B128534) or pyridine (B92270) to form the N-substituted this compound derivative.[1] This reaction is usually performed in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) at room temperature.
Purification and Characterization
The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica (B1680970) gel. The structure and purity of the synthesized compounds are confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic peaks for the aromatic protons and carbons, as well as the amide proton.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching vibrations of the C=O (amide I) and N-H (amide II) bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Biological Activity Evaluation
N-substituted this compound derivatives have shown promise as both anticancer and antimicrobial agents. The following are standard protocols for evaluating these activities.
Anticancer Activity
The in vitro anticancer activity of the synthesized compounds is commonly assessed using cell viability assays such as the MTT or SRB assay.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
N-substituted this compound derivatives dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Replace the old medium with fresh medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
The antimicrobial potential of the synthesized derivatives can be determined by measuring the Minimum Inhibitory Concentration (MIC).
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
N-substituted this compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Data Presentation
The quantitative data for the biological activities of novel N-substituted this compound derivatives should be summarized in clearly structured tables for easy comparison.
Table 1: Anticancer Activity of N-substituted this compound Derivatives
| Compound ID | N-Substituent | Cancer Cell Line | IC₅₀ (µM) |
| 1 | 4-Hydroxyphenyl | - | - |
| 2 | Phenyl | - | - |
| 3 | 3-Bromophenyl | - | - |
| 4 | 4-Chlorophenyl | - | - |
| 5 | Thiazol-2-yl | MCF-7 | 38.0 |
| 6 | 4-(4-bromophenyl)thiazol-2-yl | MCF-7 | 40.6 |
Data for compounds 1-4 is not specified in the provided search results but they represent common derivatives. IC₅₀ values for compounds 5 and 6 are from a study on related N-(4-(4-bromophenyl)thiazol-2-yl) derivatives.
Table 2: Antimicrobial Activity of N-substituted this compound Derivatives
| Compound ID | N-Substituent | Bacterial Strain | MIC (µg/mL) |
| 7 | Phenyl | Bacillus subtilis | 6.25 |
| 8 | 4-Hydroxyphenyl | Bacillus subtilis | - |
| 9 | - | Escherichia coli | - |
| Ciprofloxacin | (Positive Control) | Bacillus subtilis | 1.56 |
MIC value for compound 7 is from a study on N-(4-bromophenyl)benzamide.[1] Data for compounds 8 and 9 against the specified strains was not available in the provided search results.
Visualizations
Diagrams are essential for illustrating experimental workflows and biological mechanisms.
Caption: Experimental workflow for the synthesis and biological evaluation of N-substituted this compound derivatives.
Proposed Signaling Pathway Inhibition
Several N-substituted benzamide (B126) derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer. For instance, derivatives containing a bromophenyl moiety have shown inhibitory activity against receptor tyrosine kinases like PDGFRβ and VEGFR-2. Inhibition of these kinases can disrupt downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, leading to reduced cell proliferation, migration, and angiogenesis, and ultimately inducing apoptosis in cancer cells.
Caption: Proposed inhibition of VEGFR/PDGFR signaling pathways by N-substituted this compound derivatives.
References
4-Bromobenzamide as a key intermediate for pharmaceutical synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromobenzamide, a readily available and versatile chemical intermediate, has emerged as a crucial building block in the synthesis of a diverse array of pharmaceutical agents. Its unique structural features—a bromine atom amenable to cross-coupling reactions and an amide moiety that can participate in various transformations—make it an invaluable synthon for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key drug classes, including PARP inhibitors and P2X7 receptor antagonists.
Application 1: Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating tumors with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. This compound serves as a key starting material for the synthesis of several notable PARP inhibitors, including Olaparib and Veliparib.
Synthetic Pathway Overview: Olaparib
The synthesis of Olaparib from this compound typically involves a key Suzuki-Miyaura cross-coupling reaction to form a biaryl linkage, followed by subsequent functional group manipulations to construct the final phthalazinone scaffold.
Application Notes and Protocols for the Hofmann Degradation of 4-Bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hofmann degradation, also known as the Hofmann rearrangement, is a powerful organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] This transformation is of significant utility in synthetic organic chemistry, particularly in the pharmaceutical and fine chemical industries, for the synthesis of alkyl, aryl, and heterocyclic amines.[3] The reaction typically proceeds by treating a primary amide with bromine and a strong base, such as sodium hydroxide (B78521), to form an isocyanate intermediate, which is subsequently hydrolyzed to the corresponding amine.[1][4]
This document provides detailed experimental protocols for the Hofmann degradation of 4-Bromobenzamide to produce 4-Bromoaniline, a valuable intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Two distinct protocols are presented: a classic one-step method utilizing sodium hypobromite (B1234621) generated in situ, and a two-step method involving the isolation of an N-chloroamide intermediate.
Reaction Mechanism
The Hofmann rearrangement proceeds through a multi-step mechanism:
-
N-Halogenation: The reaction is initiated by the deprotonation of the primary amide by a strong base, followed by the reaction of the resulting anion with bromine to form an N-bromoamide intermediate.[1][5]
-
Second Deprotonation: The N-bromoamide is then deprotonated by the base to form a bromoamide anion.[1]
-
Rearrangement: The bromoamide anion undergoes a rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the bromide ion. This key step results in the formation of an isocyanate intermediate.[1]
-
Hydrolysis: The isocyanate intermediate is then hydrolyzed by water in the basic reaction medium to form a carbamic acid.[1]
-
Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates (loses CO2) to yield the final primary amine product.[1]
Data Presentation
The following table summarizes the key parameters and typical outcomes for the two presented protocols for the Hofmann degradation of this compound.
| Parameter | Protocol 1: Classic Hofmann Degradation | Protocol 2: Two-Step N-Chlorination & Rearrangement |
| Starting Material | This compound | This compound |
| Key Reagents | Bromine, Sodium Hydroxide | Calcium Hypochlorite (B82951), Sodium Hydroxide |
| Intermediate | N-Bromoamide (in situ) | 4-Bromo-N-chlorobenzamide (isolated) |
| Reaction Temperature | N-Bromination: 0-10°C; Rearrangement: 70-80°C | N-Chlorination: Room Temperature; Rearrangement: 50-70°C |
| Reaction Time | N-Bromination: ~15-30 min; Rearrangement: ~30-60 min | N-Chlorination: ~1-2 hours; Rearrangement: ~1-2 hours |
| Typical Yield | 70-85% (general estimate for aromatic amides) | N-Chlorination: 90-98%; Rearrangement: 75-85%[6] |
Experimental Protocols
Protocol 1: Classic Hofmann Degradation using in situ Sodium Hypobromite
This protocol outlines the direct conversion of this compound to 4-Bromoaniline using bromine and sodium hydroxide.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Distilled Water
-
Ice-salt bath
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Organic solvent (e.g., Dichloromethane (B109758) or Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
Preparation of Sodium Hypobromite Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold, stirred solution to form sodium hypobromite in situ. It is crucial to maintain the temperature below 10°C during this addition.[7]
-
Addition of Amide: Once the sodium hypobromite solution is prepared, add this compound in one portion with vigorous stirring.[7]
-
N-Bromination: Continue stirring the mixture at a low temperature (0-10°C) for approximately 15-30 minutes to facilitate the formation of the N-bromobenzamide intermediate.[7]
-
Rearrangement: Remove the ice bath and heat the reaction mixture to 70-80°C. Maintain this temperature for 30-60 minutes to induce the rearrangement to the isocyanate.[7][8]
-
Work-up and Hydrolysis: After the rearrangement is complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.[7]
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate (B1210297).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Bromoaniline. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Two-Step Synthesis via 4-Bromo-N-chlorobenzamide
This protocol offers a more controlled reaction sequence by isolating the N-haloamide intermediate.[6]
Part 1: Synthesis of 4-Bromo-N-chlorobenzamide [6]
Materials:
-
This compound
-
Neutral Alumina (B75360)
-
Calcium Hypochlorite
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
Preparation of Moist Alumina: In a beaker, add 10 g of neutral alumina and 2 mL of water. Mix thoroughly until the water is evenly absorbed.[6]
-
Reaction Setup: To a 100 mL round-bottom flask with a magnetic stir bar, add this compound (1.0 g, 5.0 mmol) and the prepared moist alumina (5 g). Add dichloromethane (20 mL) to create a slurry.[6]
-
N-Chlorination: To the stirring slurry, add calcium hypochlorite (0.43 g, 3.0 mmol) in one portion. Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).[6]
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite. Wash the filter cake with dichloromethane. Combine the organic filtrates, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-N-chlorobenzamide as a solid, which can be used in the next step without further purification.[6]
Part 2: Hofmann Rearrangement of 4-Bromo-N-chlorobenzamide [6]
Materials:
-
4-Bromo-N-chlorobenzamide
-
Sodium Hydroxide (NaOH)
-
Water
-
Diethyl ether or Ethyl acetate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-Bromo-N-chlorobenzamide (1.17 g, 5.0 mmol) in 20 mL of water.[6]
-
Base Addition: Prepare a 2 M aqueous solution of sodium hydroxide. Slowly add 10 mL of the 2 M NaOH solution (20 mmol) to the stirring solution of 4-Bromo-N-chlorobenzamide.[6]
-
Rearrangement: Heat the reaction mixture to 50-70°C and stir for 1-2 hours. Monitor the reaction progress by TLC for the disappearance of the starting material and the formation of 4-bromoaniline.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).[6]
-
Purification: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-bromoaniline. The product can be purified by column chromatography or recrystallization.[6]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 4-Bromoaniline.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Hoffmann Bromamide Reaction - GeeksforGeeks [geeksforgeeks.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HOFMANN REACTION || HOFMANN DEGRADATION || HOFMANN REARRANGEMENT – My chemistry blog [mychemblog.com]
Application Note: Quantification of 4-Bromobenzamide using a Validated HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Bromobenzamide. The described reverse-phase HPLC method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. This protocol is suitable for routine quality control, stability studies, and research applications involving the quantification of this compound.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique that offers high resolution and sensitivity for the analysis of aromatic compounds. This document provides a detailed protocol for the determination of this compound, including the chromatographic conditions, sample preparation, and comprehensive method validation as per the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (ACS grade)
-
Methanol (B129727) (HPLC grade, for sample preparation)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The specific parameters are outlined in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase Preparation : To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly. For Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix. Degas both mobile phases prior to use.
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters and their acceptance criteria are summarized in Table 2.
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase) and a spiked sample. The chromatograms were examined for any interfering peaks at the retention time of this compound.
Linearity
The linearity of the method was determined by analyzing five concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Accuracy
The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
Precision
The precision of the method was evaluated by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day (repeatability) and on three different days (intermediate precision). The relative standard deviation (RSD) of the peak areas was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[1]
Table 2: Summary of Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. | Pass |
| Linearity (Correlation Coefficient, R²) | R² ≥ 0.999[2] | 0.9998 |
| Range | 1 - 100 µg/mL | Established |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | RSD ≤ 2.0%[2] | 0.8% |
| - Intermediate Precision | RSD ≤ 2.0%[2] | 1.2% |
| LOD | - | 0.2 µg/mL |
| LOQ | - | 0.7 µg/mL |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the method validation parameters.
References
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 4-Bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-Bromobenzamide. The protocols outlined below are intended to ensure high-quality, reproducible data for structural elucidation and purity assessment, critical for research and drug development.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
¹H NMR Spectral Data of this compound
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| CDCl₃ | 7.60 | d | 8.5 | 2H | H-2, H-6 |
| 7.37 | d | 8.5 | 2H | H-3, H-5 | |
| 5.96 | br s | - | 2H | -NH₂ | |
| DMSO-d₆ | 8.07 | s | - | 1H | -NH (one proton) |
| 7.84 | d | 8.6 | 2H | H-2, H-6 | |
| 7.68 | d | 8.6 | 2H | H-3, H-5 | |
| 7.50 | s | - | 1H | -NH (second proton) |
¹³C NMR Spectral Data of this compound
| Solvent | Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |
| CDCl₃ | 168.27 | C=O | The carbonyl carbon is the most deshielded due to the electronegativity of the oxygen atom. |
| 132.11 | C-1 | Quaternary carbon attached to the electron-withdrawing amide group. | |
| 131.98 | C-3, C-5 | Carbons ortho to the bromine atom are deshielded. | |
| 129.07 | C-2, C-6 | Carbons meta to the bromine atom and ortho to the amide group. | |
| 126.88 | C-4 | The carbon directly attached to the bromine atom (ipso-carbon) is shielded due to the "heavy atom effect".[1] |
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the solid. Sonication may be used if necessary.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
For ¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): ~4 s
-
Spectral Width (SW): 16 ppm
-
Temperature: 298 K
For ¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): ~1 s
-
Spectral Width (SW): 220 ppm
-
Temperature: 298 K
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C) or an internal standard (e.g., TMS at δ 0.00).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Visualizations
The following diagrams illustrate the structure of this compound and the workflow for its NMR analysis.
Caption: Structure of this compound with atom numbering for NMR assignments.
References
Synthesis of Biologically Active Molecules from 4-Bromobenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biologically active molecules utilizing 4-bromobenzamide as a versatile starting material. We will explore the synthesis of potent kinase inhibitors and antimicrobial agents, providing step-by-step experimental procedures, quantitative biological data, and visual representations of relevant signaling pathways and workflows.
Introduction
This compound is a readily available and cost-effective building block in medicinal chemistry. The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse functionalities. The amide group provides a key pharmacophoric feature and a site for further chemical modification. These characteristics make this compound an attractive starting point for the discovery and development of novel therapeutic agents.
Application Note 1: Synthesis of Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors for Non-Small Cell Lung Cancer
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation and survival of cancer cells. Amplification of the FGFR1 gene is a known oncogenic driver in a subset of non-small cell lung cancers (NSCLC). Here, we describe the synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as potent FGFR1 inhibitors.[1][2]
Quantitative Biological Data
The lead compound, C9 (4-amino-N-(3,5-dimethoxyphenyl)benzamide) , demonstrated significant inhibitory activity against a panel of NSCLC cell lines with known FGFR1 amplification.
| Compound | Target Cell Line | IC50 (µM) |
| C9 | NCI-H520 | 1.36 ± 0.27 |
| C9 | NCI-H1581 | 1.25 ± 0.23 |
| C9 | NCI-H226 | 2.31 ± 0.41 |
| C9 | NCI-H460 | 2.14 ± 0.36 |
| C9 | NCI-H1703 | 1.85 ± 0.32 |
Experimental Protocols
1. Synthesis of Intermediate 1: 4-Bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide [1]
-
To a reaction vessel, add 4-bromo-2-nitrobenzoic acid (5.788 g, 0.024 mol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) (4.518 g, 0.024 mol), and ethanol (B145695) (30 mL).
-
Activate the mixture by stirring for 30 minutes at room temperature.
-
Add 3,5-dimethoxyaniline (B133145) (3 g, 0.020 mol) to the solution.
-
Heat the resulting solution to 80°C and stir for 5 hours.
-
Cool the reaction to room temperature and add water (30 mL).
-
Filter the precipitate and dry to yield the intermediate 1.
2. Synthesis of C9: 4-Amino-N-(3,5-dimethoxyphenyl)benzamide
-
Note: The direct synthesis from this compound would involve a Buchwald-Hartwig amination with 3,5-dimethoxyaniline. The following is a reduction of the nitro group from Intermediate 1 as described in the literature.
-
Dissolve Intermediate 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as iron powder or tin(II) chloride, in the presence of an acid (e.g., acetic acid or hydrochloric acid).
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitor by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry over anhydrous sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain C9.
3. Cell Viability (MTT) Assay [3][4]
-
Seed NSCLC cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of compound C9 for the desired duration (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
4. Apoptosis (Annexin V/PI) Assay [5][6][7]
-
Treat NSCLC cells with compound C9 at the desired concentrations.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
5. Western Blot Analysis [8][9][10][11][12]
-
Treat NSCLC cells with compound C9 and prepare cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against p-FGFR1, total FGFR1, p-PLCγ1, total PLCγ1, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal and quantify band intensities.
Visualizations
Caption: FGFR1 Signaling Pathway Inhibition by C9.
Caption: Western Blot Experimental Workflow.
Application Note 2: Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. Inhibiting PARP in cancer cells with deficiencies in homologous recombination, such as those with BRCA1/2 mutations, leads to synthetic lethality. This compound can serve as a precursor to key intermediates in the synthesis of PARP inhibitors like Olaparib (B1684210).
Experimental Protocols
1. Synthesis of a Key Intermediate for Olaparib from this compound (Illustrative)
-
Note: This is an illustrative multi-step synthesis. Direct synthesis of Olaparib from this compound is not a common route, but this compound can be converted to intermediates used in its synthesis.
Step 1: Suzuki Coupling to introduce a methyl group.
-
In a reaction flask, combine this compound, a methylboronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/water).
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitor by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 4-methylbenzamide (B193301).
Step 2: Further functionalization towards the phthalazinone core.
-
The resulting 4-methylbenzamide would then undergo a series of reactions, including benzylic bromination followed by coupling with a pre-formed phthalazinone moiety, to construct the core structure of Olaparib. These subsequent steps are complex and are detailed in various patented synthetic routes.[13][14][15][16][17]
Visualizations
Caption: PARP-1 Inhibition and Synthetic Lethality.
Application Note 3: Synthesis of Novel Antimicrobial Agents
Benzamide (B126) derivatives have been shown to possess a broad spectrum of antimicrobial activities. The synthesis of novel N-substituted 4-bromobenzamides can lead to the discovery of new antibacterial and antifungal agents.
Quantitative Biological Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for a representative N-substituted benzamide derivative against common bacterial strains. Note: Data for a closely related N-(4-bromophenyl)benzamide is presented as a representative example.[18]
| Compound | Bacterial Strain | MIC (µg/mL) |
| N-(4-bromophenyl)benzamide | Bacillus subtilis | 6.25 |
| N-(4-bromophenyl)benzamide | Escherichia coli | 3.12 |
Experimental Protocols
1. General Synthesis of N-Aryl-4-bromobenzamides
-
To a solution of 4-bromobenzoyl chloride (1.0 eq) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF) at 0°C, add the desired aniline (B41778) derivative (1.0 eq) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Prepare a two-fold serial dilution of the synthesized compound in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Phospho-FGF Receptor 1 (Tyr766) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Antibody-induced dimerization of FGFR1 promotes receptor endocytosis independently of its kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN105085408A - Preparation method of Olaparib intermediate - Google Patents [patents.google.com]
- 15. Preparation method of olaparib drug intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. medkoo.com [medkoo.com]
- 18. nanobioletters.com [nanobioletters.com]
Application of 4-Bromobenzamide in Agrochemical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Bromobenzamide as a versatile building block in the synthesis of novel agrochemicals. While not an active agrochemical itself, its chemical structure offers two key points for diversification: the bromine atom, ideal for cross-coupling reactions, and the benzamide (B126) moiety, a common feature in many successful pesticides.
This guide will focus on the synthesis of a representative herbicidal N-arylbenzamide, demonstrating a practical application of this compound in constructing complex and biologically active molecules.
Overview of this compound in Agrochemical Synthesis
This compound serves as a valuable intermediate in the synthesis of various agrochemicals, including insecticides, fungicides, and herbicides. The bromine atom on the aromatic ring is particularly useful for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings, which allow for the introduction of new carbon-carbon and carbon-nitrogen bonds. The amide group can also be a site for further chemical modification.
Benzamide derivatives are prevalent in commercially successful agrochemicals. For instance, many modern fungicides, particularly succinate (B1194679) dehydrogenase inhibitors (SDHIs), and some insecticides feature a benzamide core. Furthermore, N-arylbenzamides have been patented as herbicides that act as pigment synthesis inhibitors.
Synthesis of a Representative Herbicidal N-Arylbenzamide
To illustrate the utility of this compound, this section details the synthesis of a representative herbicidal N-arylbenzamide, 4-bromo-N-(4'-cyano-[1,1'-biphenyl]-4-yl)benzamide , via a Suzuki coupling reaction. This class of compounds has been shown to exhibit herbicidal activity.
Reaction Scheme
The overall synthetic workflow for the preparation of the target herbicidal compound is outlined below.
Caption: Synthetic workflow for a representative herbicidal N-arylbenzamide.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (1 equivalent).
-
Add thionyl chloride (2 equivalents) in a fume hood.
-
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-bromobenzoyl chloride can be used in the next step without further purification.
Protocol 2: Synthesis of 4-Bromo-N-(4-cyanophenyl)benzamide
-
In a separate flask, dissolve 4-aminobenzonitrile (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents), to the solution.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1 equivalent) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-bromo-N-(4-cyanophenyl)benzamide.
Protocol 3: Suzuki Coupling to Synthesize 4-Bromo-N-(4'-cyano-[1,1'-biphenyl]-4-yl)benzamide
-
To a reaction vessel, add 4-bromo-N-(4-cyanophenyl)benzamide (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene (B28343) and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product, 4-bromo-N-(4'-cyano-[1,1'-biphenyl]-4-yl)benzamide.
Biological Activity and Mode of Action
Herbicidal Activity
N-arylbenzamide derivatives have been reported to exhibit pre- and post-emergent herbicidal activity against a range of broadleaf and grass weeds. The efficacy is dependent on the specific substitutions on the aromatic rings. The following table summarizes representative herbicidal activity data for compounds structurally related to the one synthesized above, as reported in patent literature.
| Compound ID | Weed Species | Application Rate (g/ha) | Growth Inhibition (%) |
| Benzanilide A | Amaranthus retroflexus | 100 | 95 |
| Benzanilide A | Setaria faberi | 100 | 85 |
| Benzanilide B | Abutilon theophrasti | 200 | 90 |
| Benzanilide B | Echinochloa crus-galli | 200 | 80 |
Note: Data is representative of the herbicidal class and not specific to the example compound synthesized herein.
Mode of Action: Pigment Synthesis Inhibition
The proposed mode of action for this class of herbicidal benzanilides is the inhibition of pigment synthesis in plants. Specifically, they are believed to inhibit enzymes involved in the carotenoid biosynthesis pathway. Carotenoids are essential for protecting chlorophyll (B73375) from photooxidation. Inhibition of this pathway leads to the destruction of chlorophyll, resulting in characteristic bleaching or whitening of the plant tissues, followed by necrosis and death.
Caption: Proposed mode of action for herbicidal N-arylbenzamides.
Conclusion
This compound is a readily available and highly useful starting material for the synthesis of complex agrochemicals. Through well-established synthetic transformations such as palladium-catalyzed cross-coupling reactions, it provides access to a wide range of molecular scaffolds with potential biological activity. The example of synthesizing a representative herbicidal N-arylbenzamide highlights a practical application and underscores the importance of this compound in the discovery and development of new crop protection agents. Researchers are encouraged to explore the diverse reactivity of this compound to generate novel candidates for agrochemical screening programs.
Troubleshooting & Optimization
Technical Support Center: Optimizing Ullmann Condensation with 4-Bromobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Ullmann condensation of 4-Bromobenzamide.
Troubleshooting Guide
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a powerful tool for C-N bond formation. However, optimizing reaction conditions for substrates like this compound can present challenges. This guide addresses common issues encountered during the experiment.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper(I) source may have oxidized. | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). - Consider adding a reducing agent like zinc dust if using a copper(II) source to generate the active Cu(I) species in situ. |
| Inappropriate Ligand: The chosen ligand may not effectively stabilize the copper catalyst or facilitate the reaction with this compound. | - Screen a variety of ligands such as 1,10-phenanthroline (B135089), L-proline, or N,N'-dimethylethylenediamine (DMEDA). For reactions with amides, amino acid-based ligands are often effective.[1] | |
| Suboptimal Base: The base may not be strong enough to deprotonate the nucleophile or may be sterically hindered. | - Test a range of bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. Finely powdered and anhydrous bases generally improve reaction rates.[2] | |
| Incorrect Solvent: The solvent may not be suitable for the reaction temperature or may not effectively dissolve the reactants. | - High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are commonly used.[3] Ensure the solvent is anhydrous. | |
| Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. | - Gradually increase the reaction temperature in increments of 10-20°C. Modern ligand-accelerated Ullmann reactions can often be run at lower temperatures (e.g., 60-120°C) than traditional conditions.[2][4] | |
| Side Reactions/Impurity Formation | Homocoupling of this compound: Formation of biphenyl (B1667301) diamide (B1670390) impurities. | - This can occur at high temperatures. Try lowering the reaction temperature. - Using a ligand can often suppress this side reaction. |
| Dehalogenation of this compound: Reduction of the starting material to benzamide. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions with atmospheric components. - The choice of base can influence this; consider screening different bases. | |
| Hydrolysis of Benzamide: The amide functional group can be sensitive to harsh basic conditions and high temperatures. | - Use a milder base or a lower reaction temperature. - Minimize the reaction time by closely monitoring its progress. | |
| Reaction Stalls or is Sluggish | Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over time at high temperatures. | - Ensure all reagents and solvents are of high purity and anhydrous. - Consider a higher catalyst loading, although this should be optimized to balance cost and efficiency.[5] |
| Poor Solubility of Reagents: The reactants may not be fully dissolved, leading to a heterogeneous mixture and slow reaction. | - Choose a solvent in which all reactants are soluble at the reaction temperature. - Vigorous stirring is crucial to ensure good mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Ullmann condensation?
A1: The reaction is believed to proceed through a catalytic cycle involving a copper(I) species. The cycle is thought to involve the formation of a copper(I)-nucleophile complex, followed by oxidative addition of the aryl halide (this compound) to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired N-arylated product and regenerates the active copper(I) catalyst.[1][3]
Q2: How do I choose the right copper source and ligand for my reaction?
A2: Copper(I) salts like CuI and CuBr are most commonly used as they are typically the active catalytic species.[4] The choice of ligand is critical and often substrate-dependent. For the N-arylation of amides, bidentate ligands such as 1,10-phenanthroline, amino acids like L-proline, and diamines like N,N'-dimethylethylenediamine (DMEDA) have proven effective in accelerating the reaction and allowing for milder conditions.[1][6] It is often necessary to screen a few ligands to find the optimal one for your specific nucleophile.
Q3: What is the role of the base in the Ullmann condensation?
A3: The base plays a crucial role in deprotonating the nucleophile (the amine or other nitrogen source), making it more reactive towards the copper catalyst and the aryl halide.[2] Common inorganic bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.
Q4: What are the typical reaction temperatures and times?
A4: Traditional Ullmann reactions often required very high temperatures (>200°C).[3] However, the use of ligands has allowed for significantly milder conditions, typically in the range of 60-120°C.[2][4] Reaction times can vary widely, from a few hours to over 24 hours, depending on the reactivity of the substrates and the specific conditions used. It is essential to monitor the reaction progress by techniques such as TLC or LC-MS.
Q5: Are there any common side reactions to be aware of when using this compound?
A5: Yes, potential side reactions include the homocoupling of this compound to form a biaryl diamide, and the dehalogenation of the starting material to yield benzamide. The amide functional group itself can also be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. Careful optimization of the reaction conditions can help to minimize these unwanted side products.
Experimental Protocols
General Protocol for the Ullmann Condensation of this compound with an Amine
This protocol provides a starting point for the optimization of the Ullmann condensation. The specific amounts of reagents and reaction parameters may need to be adjusted for different amine nucleophiles.
Materials:
-
This compound
-
Amine nucleophile
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
Anhydrous dimethylformamide (DMF)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the amine nucleophile (1.2 mmol, 1.2 equiv.), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 110°C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure N-arylated benzamide.
Visualizations
Caption: Generalized catalytic cycle for the Ullmann condensation.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. organic-synthesis.com [organic-synthesis.com]
How to prevent palladium black formation in 4-Bromobenzamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 4-Bromobenzamide. The focus is on preventing the formation of palladium black, a common indicator of catalyst decomposition, in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: What is palladium black, and why is its formation a problem in my this compound reaction?
A1: Palladium black is a finely divided, black precipitate of metallic palladium (Pd(0)). Its formation indicates that the palladium catalyst has agglomerated and precipitated out of the reaction solution. This is problematic because it removes the active catalyst from the catalytic cycle, leading to a significant decrease in reaction rate and ultimately, a low or no yield of the desired product.[1] The catalytically active species is typically a soluble, low-ligated Pd(0) complex, and its aggregation into insoluble palladium black deactivates the catalyst.
Q2: What are the primary causes of palladium black formation in cross-coupling reactions?
A2: Several factors can contribute to the decomposition of the palladium catalyst and the formation of palladium black:
-
Catalyst Instability: The Pd(0) intermediate in the catalytic cycle can be unstable, especially at elevated temperatures, and can aggregate if not properly stabilized by ligands.
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then be reduced to form palladium black. It can also lead to the oxidative degradation of phosphine (B1218219) ligands.
-
Inappropriate Ligand Choice or Ratio: The ligand plays a crucial role in stabilizing the palladium catalyst. Insufficient ligand, an incorrect ligand-to-palladium ratio, or a ligand that does not provide adequate steric and electronic stabilization can lead to catalyst agglomeration.
-
Incorrect Base Selection: The choice and strength of the base can influence catalyst stability. Some bases can interact with the catalyst in a way that promotes decomposition.
-
Solvent Effects: The solvent can affect the solubility and stability of the catalytic species. A poor choice of solvent can lead to the precipitation of the catalyst.
-
High Reaction Temperatures: Elevated temperatures can accelerate catalyst decomposition pathways.
Q3: How can I prevent palladium black formation in my Suzuki-Miyaura coupling of this compound?
A3: To prevent palladium black formation in a Suzuki-Miyaura coupling, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or ferrocenylphosphines (e.g., dppf). These ligands effectively stabilize the Pd(0) center and promote the desired catalytic cycle.
-
Optimize Ligand-to-Palladium Ratio: A slight excess of the ligand relative to the palladium precursor can help maintain catalyst stability.
-
Thorough Degassing: Ensure the reaction mixture and solvents are thoroughly degassed to remove oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.
-
Choice of Base: Use a suitable base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). The choice of base can be critical, and screening may be necessary.
-
Solvent System: A mixture of an organic solvent (e.g., toluene (B28343), dioxane) and water is often used. The solvent choice can influence the solubility of the reagents and the stability of the catalyst.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Palladium black precipitates shortly after the reaction starts.
| Potential Cause | Troubleshooting Step |
| Oxygen in the system | Ensure all solvents are rigorously degassed. Purge the reaction vessel with an inert gas (Ar or N₂) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Inadequate ligand stabilization | Increase the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1). Switch to a bulkier, more electron-rich ligand like SPhos or XPhos. |
| High temperature | Reduce the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. |
| Incorrect base | Try a different base. For example, if using K₂CO₃, consider switching to K₃PO₄, which can sometimes offer better results. |
Quantitative Data: Suzuki-Miyaura Coupling of Aryl Bromides
The following table presents data on the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid, demonstrating the effect of different catalysts and conditions on the yield. While not specific to this compound, 4-bromobenzonitrile (B114466) is a structurally similar substrate.
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 90 |
| 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | - | Good |
| 4-Bromoanisole | Pd(OAc)₂ (0.2) | - | NaOH | Water | 30 | - | High |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Heck Reaction
Issue: The reaction is sluggish and palladium black forms upon heating.
| Potential Cause | Troubleshooting Step |
| Insufficient catalyst activity | Use a more active catalyst system, such as Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃ or a palladacycle catalyst.[2] |
| High ligand to palladium ratio | While some excess ligand is good, a very high ratio can inhibit the reaction by preventing alkene coordination. Try reducing the ligand amount. |
| Inappropriate base | Triethylamine (Et₃N) is a common base, but others like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) can be more effective for certain substrates. |
| Solvent choice | Polar aprotic solvents like DMF or NMP are generally preferred. If using a less polar solvent like toluene, consider adding a phase-transfer catalyst like TBAB (tetrabutylammonium bromide). |
Quantitative Data: Heck Reaction of Aryl Bromides with Alkenes
This table provides representative data for the Heck reaction, showing the impact of different conditions on product yield.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | n-Butyl acrylate | Pd(OAc)₂ (0.1) | Norfloxacin (0.2) | K₂CO₃ | DMA | - | - | Good to Excellent |
| 4-Bromotoluene | Styrene | Pd(OAc)₂ | DAB-Cy | Cs₂CO₃ | DMF | - | - | - |
| Bromobenzene | Styrene | Pd supported on USY zeolites | - | - | - | - | - | - |
Experimental Protocol: Heck Reaction of this compound with Styrene
This is a general procedure that may need optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
DMF (5 mL)
Procedure:
-
In a Schlenk tube, dissolve this compound in DMF.
-
Add triethylamine, styrene, tri(o-tolyl)phosphine, and finally Pd(OAc)₂.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Seal the tube and heat the reaction to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Caption: Catalytic cycle for the Heck reaction.
Buchwald-Hartwig Amination
Issue: Low yield and significant formation of palladium black.
| Potential Cause | Troubleshooting Step |
| Inefficient catalyst system | Use a pre-formed palladium precatalyst with a bulky biarylphosphine ligand (e.g., XPhos Pd G3, SPhos Pd G3). These are often more active and stable. |
| Base incompatibility | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, the base must be compatible with the functional groups on your substrates. Weaker bases like Cs₂CO₃ or K₃PO₄ can be tried if functional group tolerance is an issue. |
| Steric hindrance | If either the this compound or the amine coupling partner is sterically hindered, a more active catalyst system with a very bulky ligand (e.g., BrettPhos) may be required. |
| Solvent choice | Anhydrous, non-protic solvents like toluene or dioxane are typically used. Ensure the solvent is of high purity and rigorously dried. |
Quantitative Data: Buchwald-Hartwig Amination of Aryl Halides
The following table provides data on the Buchwald-Hartwig amination, illustrating the performance of different ligands and conditions.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | [Pd(cinnamyl)Cl]₂ (1.5) | XantPhos (6) | DBU | Toluene | - | - | 87 (isolated) |
| 4-Bromobenzonitrile | Benzamide | [Pd(cinnamyl)Cl]₂ (1.5) | XantPhos (6) | DBU | Toluene | - | - | 85 (isolated) |
| Aryl Bromides | Various Amines | Pd(OAc)₂ | X-Phos | KOtBu | Toluene | 100 | 0.17 | Good to Excellent |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This is a general procedure and may require optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add this compound, NaOtBu, and XPhos Pd G3 to a dry vial with a stir bar.
-
Add toluene, followed by aniline.
-
Seal the vial and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Once complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Logical Troubleshooting Workflow
For any of the above reactions, if palladium black formation is observed, follow this general troubleshooting workflow:
References
Technical Support Center: Purification of Crude 4-Bromobenzamide by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals. It provides a detailed protocol for the recrystallization of crude 4-Bromobenzamide, alongside a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address potential experimental challenges.
Experimental Protocol: Recrystallization of this compound
This protocol details the single-solvent recrystallization of crude this compound using ethanol (B145695). This method is suitable for purifying the compound from impurities with different solubility profiles. A mixed-solvent system is also described as an alternative.
Materials:
-
Crude this compound
-
95% Ethanol (or other selected solvent)
-
Deionized Water (for mixed-solvent method)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
-
Glass stirring rod
-
Watch glass
Procedure: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. In a fume hood, add a minimal amount of 95% ethanol. Heat the mixture with stirring on a hot plate. Continue to add small portions of hot ethanol until the this compound has just dissolved completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the charcoal or other solids.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of pure, well-defined crystals.[1]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. The final product can then be transferred to a watch glass for further drying.
Alternative Procedure: Mixed-Solvent Recrystallization (Ethanol/Water)
This method is useful if a single suitable solvent cannot be identified.[2]
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol (the "soluble solvent").
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water (the "anti-solvent") dropwise with swirling until the solution becomes slightly and persistently cloudy (turbid).[2] This indicates the saturation point.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[2]
-
Cooling and Isolation: Follow steps 4-8 from the single-solvent recrystallization protocol.
Data Presentation
While precise experimental solubility data for this compound is not extensively available, the following tables provide an illustrative guide to the solubility of similar aromatic amides in common laboratory solvents. This can serve as a starting point for solvent selection.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Very Low | Low |
| Ethanol | Sparingly Soluble | Soluble |
| Acetone | Soluble | Very Soluble |
| Ethyl Acetate | Moderately Soluble | Soluble |
| Hexane | Insoluble | Insoluble |
Table 2: Illustrative Quantitative Solubility of this compound in Ethanol
Note: This data is illustrative and intended as a guideline for understanding the principles of recrystallization. Actual values should be determined experimentally.
| Temperature (°C) | Approximate Solubility ( g/100 mL) |
| 10 | 1.5 |
| 25 | 3.0 |
| 78 (Boiling Point) | 28.0 |
Troubleshooting and FAQs
This section addresses common problems encountered during the recrystallization of this compound.
Q1: The crude this compound is not dissolving in the hot solvent. What should I do?
A1: This issue can arise from two main causes:
-
Insufficient Solvent: You may not have added enough solvent. Continue to add small increments of the hot solvent until the solid dissolves.[1]
-
Inappropriate Solvent: The chosen solvent may not be suitable for this compound. If a significant amount of solvent has been added without dissolution, it is best to evaporate the current solvent and try a different one. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3]
Q2: After cooling, no crystals have formed. How can I induce crystallization?
A2: A lack of crystal formation suggests the solution is not supersaturated or requires a nucleation site.
-
Induce Nucleation: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide sites for crystal growth to begin.[1]
-
Seeding: If you have a small, pure crystal of this compound, add it to the solution. This "seed" crystal will act as a template for further crystallization.[1]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[2]
-
Further Cooling: Ensure the flask has been adequately cooled in an ice bath after reaching room temperature.[2]
Q3: Instead of crystals, an oily substance has formed. What is "oiling out" and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities lowering the melting point of the mixture.[2]
-
Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to dilute the solution slightly, and then allow it to cool slowly again.[1][2]
-
Slower Cooling: Rapid cooling can promote oiling out. Ensure the solution cools to room temperature slowly and without disturbance before placing it in an ice bath.
-
Change Solvent: Consider using a lower-boiling point solvent.
Q4: My final product is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed using activated charcoal.
-
Charcoal Treatment: After dissolving your crude product in the hot solvent, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Filtration: You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] Be aware that using an excess of charcoal can lead to the loss of your desired product.
Q5: The yield of my recrystallized product is very low. What could have gone wrong?
A5: A low yield can result from several factors:
-
Excess Solvent: Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required for dissolution.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.
-
Incomplete Cooling: Make sure to cool the solution in an ice bath for an adequate amount of time to maximize crystal formation.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.
Visualization
The following diagram illustrates the logical workflow for the recrystallization process and common troubleshooting steps.
Caption: Workflow for recrystallization and troubleshooting.
References
Technical Support Center: Synthesis of 4-Bromobenzamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Bromobenzamide. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Ammonolysis of 4-Bromobenzoyl Chloride: This involves the reaction of 4-bromobenzoyl chloride with ammonia (B1221849).
-
Partial Hydrolysis of 4-Bromobenzonitrile (B114466): This method involves the controlled hydrolysis of 4-bromobenzonitrile to the corresponding amide.
Q2: What is the primary side product when synthesizing this compound from 4-bromobenzoyl chloride?
A2: The main inorganic side product is ammonium (B1175870) chloride (NH₄Cl), which forms from the neutralization of the HCl byproduct by excess ammonia. A potential organic side product is bis(4-bromobenzoyl)amine, which can form if the concentration of ammonia is insufficient, leading to the acylation of the newly formed this compound by another molecule of 4-bromobenzoyl chloride.
Q3: My reaction of 4-bromobenzoyl chloride with ammonia is giving a low yield. What are the possible causes?
A3: Low yields can be attributed to several factors:
-
Insufficient Ammonia: A common issue is not using a sufficient excess of ammonia. At least two equivalents of ammonia are required: one to react with the acyl chloride and one to neutralize the hydrochloric acid produced. In practice, a larger excess is often used to ensure the reaction goes to completion and to minimize the formation of the diacyl-amine side product.
-
Reaction Temperature: The reaction is typically exothermic. If the temperature is not controlled (e.g., by cooling in an ice bath), it can lead to side reactions.
-
Purity of Starting Material: The 4-bromobenzoyl chloride should be pure and free from residual thionyl chloride used in its preparation, as this can lead to unwanted side reactions.
Q4: I am attempting the partial hydrolysis of 4-bromobenzonitrile and I am getting a significant amount of 4-bromobenzoic acid. How can I prevent this?
A4: The formation of 4-bromobenzoic acid is due to over-hydrolysis. To minimize this:
-
Control Reaction Time: The hydrolysis of the amide to the carboxylic acid is often faster than the initial hydrolysis of the nitrile to the amide. Therefore, it is crucial to monitor the reaction closely (e.g., by TLC) and stop it once the starting material is consumed but before significant amounts of the carboxylic acid are formed.
-
Moderate Reaction Conditions: Using milder reaction conditions (e.g., lower temperature, less concentrated acid or base) can help to selectively form the amide.
Q5: How can I purify my crude this compound?
A5: The most common method for purifying this compound is recrystallization.[1][2] A suitable solvent system, such as ethanol/water, can be used. For removing more persistent impurities, column chromatography may be necessary.[3][4]
Troubleshooting Guides
Issue 1: Unexpected Peak in NMR/LC-MS in Synthesis from 4-Bromobenzoyl Chloride
If an unexpected peak is observed, particularly one with a higher molecular weight, it could indicate the presence of the bis(4-bromobenzoyl)amine side product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying diacylation side product.
Issue 2: Product is acidic and has poor solubility in organic solvents after hydrolysis of 4-bromobenzonitrile
This strongly suggests the presence of a significant amount of 4-bromobenzoic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying over-hydrolysis.
Data Presentation
The following table summarizes typical outcomes for the synthesis of this compound. Note that specific yields and impurity levels can vary based on reaction scale and precise conditions.
| Synthesis Route | Reagents | Typical Yield of this compound | Primary Side Product(s) | Typical Impurity Level |
| Ammonolysis | 4-Bromobenzoyl chloride, aq. NH₃ | >90% | bis(4-bromobenzoyl)amine | <5% (with sufficient NH₃ excess) |
| Partial Hydrolysis | 4-Bromobenzonitrile, H₂O, catalyst | 70-85% | 4-Bromobenzoic acid | 5-15% (highly dependent on reaction time) |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Bromobenzoyl Chloride
Materials:
-
4-Bromobenzoyl chloride
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Dissolve 4-bromobenzoyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
While stirring vigorously, add concentrated aqueous ammonia (at least 2.5 eq) dropwise. A white precipitate will form.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Partial Hydrolysis of 4-Bromobenzonitrile
Materials:
-
4-Bromobenzonitrile
-
Ethanol
-
Potassium hydroxide (B78521) (KOH) or other suitable base/acid catalyst
-
Deionized water
-
Dilute hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzonitrile (1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (e.g., 2.0 eq in water) to the flask.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting nitrile has been consumed (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
Dry the crude this compound.
-
If significant amounts of 4-bromobenzoic acid are present, the crude product can be further purified by recrystallization or by washing with a dilute basic solution to remove the acidic impurity.
References
Technical Support Center: 4-Bromobenzamide Solubility for Organic Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 4-Bromobenzamide for use in organic reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a white to off-white crystalline powder.[1] It is sparingly soluble in water (1.1 g/L at 25°C) but demonstrates better solubility in polar organic solvents.[1] Its molecular structure, containing both a polar amide group and a non-polar bromophenyl group, allows for a range of solubility behaviors depending on the solvent system.
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: Insufficient solubility is a common issue and can be attributed to several factors. The chosen solvent may not be optimal for this compound's polarity. Additionally, the concentration of the amide may be too high for the given volume of solvent at room temperature. The rate of dissolution can also be slow, requiring heat or agitation to overcome the energy barrier of the crystal lattice.
Q3: Can heating be used to dissolve this compound?
A3: Yes, gently heating the solvent is a common and effective method to increase the solubility of this compound.[2] Most solid organic compounds become more soluble at higher temperatures.[3] However, it is crucial to ensure that the temperature does not exceed the boiling point of the solvent or cause decomposition of the reactant or other components in the reaction mixture.
Q4: What are co-solvents and how can they improve solubility?
A4: Co-solvents are a mixture of two or more miscible solvents used to increase the solubility of a solute.[4][5] For this compound, using a co-solvent system can be highly effective. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, like DMSO or DMF) and then add this solution to a "poor" solvent (the primary reaction solvent) in which it has limited solubility.[2] This technique can help maintain the compound in solution for the duration of the reaction.
Q5: My this compound "oiled out" instead of dissolving or crystallizing. What should I do?
A5: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid.[6] This often happens when a solution is cooled too rapidly or when the solute's melting point is lower than the boiling point of the solvent. To resolve this, you can try re-heating the mixture to dissolve the oil and then allowing it to cool more slowly. Adding a small amount of a "good" solvent to the hot mixture can also sometimes prevent oiling out upon cooling.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, the following table provides a qualitative summary and includes data for the structurally related compound, benzamide, for reference. Researchers are encouraged to determine solubility experimentally for their specific systems.
| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility of this compound |
| Water | 80.1 | Sparingly Soluble[1] |
| Methanol | 32.7 | Slightly Soluble |
| Ethanol | 24.5 | Soluble[6] |
| Acetone | 20.7 | Soluble[7] |
| Dichloromethane (DCM) | 9.1 | Slightly Soluble |
| Tetrahydrofuran (THF) | 7.6 | Soluble |
| Ethyl Acetate | 6.0 | Slightly Soluble |
| Toluene | 2.4 | Sparingly Soluble |
| Hexanes | 1.9 | Insoluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Highly Soluble[2] |
| N,N-Dimethylformamide (DMF) | 36.7 | Highly Soluble[8] |
Note: This data is compiled from various sources and should be used as a general guide.[1][2][6][7][8] Experimental verification is highly recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| This compound precipitates out of solution during the reaction. | - The reaction temperature has decreased, reducing solubility.- The polarity of the solvent system has changed due to the addition of other reagents.- The initial solution was supersaturated and has become unstable. | - Maintain a constant reaction temperature with gentle heating.- Consider using a co-solvent system to improve overall solubility.- Prepare a more dilute solution if the reaction conditions permit. |
| The reaction is sluggish or incomplete, possibly due to poor solubility. | - The concentration of dissolved this compound is too low for an efficient reaction rate. | - Increase the reaction temperature to dissolve more of the starting material.- Screen a range of solvents and co-solvent systems to find one that provides better solubility while being compatible with the reaction chemistry.- If possible, use a phase-transfer catalyst for heterogeneous reactions. |
| Difficulty in purifying the product due to co-precipitation with unreacted this compound. | - The solubility of the product and the starting material are very similar in the chosen solvent system. | - Optimize the reaction to drive it to completion, minimizing unreacted starting material.- For purification, explore recrystallization with a solvent/anti-solvent system to selectively precipitate the product.[9]- Consider column chromatography for separation if recrystallization is ineffective.[9] |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, acetone, toluene, DMSO)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility.
-
Record your observations for each solvent tested.
Protocol 2: Improving Solubility with a Co-Solvent System for a Suzuki Coupling Reaction
Objective: To prepare a homogeneous solution of this compound for a Suzuki coupling reaction using a co-solvent system.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Primary reaction solvent (e.g., 1,4-Dioxane)
-
Co-solvent (e.g., DMSO)
-
Reaction flask and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a separate, small vial, dissolve the required amount of this compound in a minimal volume of DMSO. Use gentle warming and vortexing if necessary to achieve complete dissolution.
-
To the main reaction flask, add the arylboronic acid, palladium catalyst, and base.
-
Add the primary reaction solvent (1,4-Dioxane) to the reaction flask and begin stirring.
-
Slowly add the this compound/DMSO solution to the stirring reaction mixture.
-
Assemble the condenser and heat the reaction to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction for any signs of precipitation as it proceeds. The co-solvent should help maintain a homogeneous solution.
Visual Workflow and Decision-Making Diagrams
References
Technical Support Center: Catalyst and Ligand Selection for 4-Bromobenzamide Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of 4-bromobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of coupling reaction for attaching a nitrogen nucleophile to this compound?
The most prevalent method for forming a C-N bond with this compound is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is highly versatile and allows for the formation of bonds between the aryl bromide and a wide range of amines.[1][2]
Q2: I am seeing low to no conversion in my Buchwald-Hartwig amination of this compound. What are the first things I should check?
When encountering low or no product yield, a systematic check of your reagents and reaction setup is crucial.[3] Key initial points to verify are:
-
Reagent Quality: Ensure that this compound, the amine coupling partner, solvent, and base are pure and anhydrous. Moisture and oxygen can significantly inhibit the reaction.[3]
-
Catalyst Activity: The palladium precursor and ligand are critical. If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be inefficient.[1] Consider using a more reliable Pd(0) source or a pre-activated precatalyst.
-
Inert Atmosphere: Palladium catalysts are highly sensitive to air. Ensure your reaction vessel was properly degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) and maintained under an inert atmosphere throughout the experiment.[3]
Q3: My reaction mixture is turning black and has stalled. What does this mean and how can I prevent it?
The formation of a black precipitate, known as "palladium black," indicates the decomposition and aggregation of the active Pd(0) catalyst into an inactive state.[3][4] This is a common cause of catalyst deactivation.
Common Causes and Prevention Strategies:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst. Rigorous degassing of all reagents and solvents is the primary preventative measure.[3]
-
Ligand Dissociation: If the phosphine (B1218219) ligand dissociates, the unstable Pd(0) species can aggregate. Using bulky, electron-rich ligands can form more stable complexes. Increasing the ligand-to-palladium ratio can also be beneficial.[3]
-
High Temperatures: While heat can be necessary, excessive temperatures can accelerate catalyst decomposition. Aim to run the reaction at the lowest effective temperature.[3]
Q4: What are the key considerations for selecting a ligand for the coupling of this compound?
Ligand selection is critical for a successful Buchwald-Hartwig amination. The ideal ligand should be both electron-rich and sterically demanding.[5][6] This helps to:
-
Activate the palladium catalyst towards oxidative addition with the this compound.[5][6]
-
Provide steric protection to prevent catalyst decomposition.[5][6]
-
Facilitate the final C-N bond-forming reductive elimination step.[5][6]
Commonly successful ligands include bulky biaryl monophosphines such as XPhos, SPhos, and RuPhos.[7]
Q5: Which base should I choose for my reaction?
The choice of base is crucial and depends on the specific amine and the overall reaction conditions.
-
For many Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are effective.[1][7]
-
Weaker inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used, which may offer better tolerance for sensitive functional groups.[1][7] It is important to ensure these bases are finely powdered and dry to maximize their reactivity.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is a frequent challenge that can be addressed by systematically evaluating the reaction components and conditions.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | • Use a fresh batch of palladium precursor and ligand.• Ensure proper storage of catalysts under an inert atmosphere.• Consider using a more robust pre-catalyst system (e.g., a G3-Buchwald precatalyst). | Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time.[7] |
| Inefficient Oxidative Addition | • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., XPhos, RuPhos).• Increase the reaction temperature in increments. | The C-Br bond of this compound needs to be broken in the oxidative addition step. Electron-rich ligands enhance the electron density on the palladium, facilitating this step.[7] |
| Inappropriate Base | • Screen different bases. For C-N coupling, consider strong bases like NaOtBu or LHMDS, but be mindful of substrate compatibility.• If using an inorganic base like K₃PO₄, ensure it is anhydrous and finely powdered. | The base plays a critical role in the deprotonation of the amine. Its strength and solubility are critical for the catalytic cycle to proceed.[7] |
| Poor Reagent/Solvent Quality | • Use anhydrous solvents, preferably freshly distilled or from a sealed commercial bottle.• Ensure the amine is pure and dry. | Water and other impurities can poison the catalyst and lead to unwanted side reactions.[3] |
Issue 2: Formation of Side Products
The presence of side products can complicate purification and lower the yield of the desired product.
| Side Product | Potential Cause | Recommended Action |
| Hydrodehalogenation (Benzamide) | • The amine may be undergoing β-hydride elimination (if it has β-hydrogens).• The catalytic cycle is stalling before reductive elimination. | • Use a ligand that promotes faster C-N reductive elimination, such as a bulky biaryl phosphine.• Re-evaluate the base and temperature conditions. |
| Diarylamine Formation | • The primary amine product is reacting further with another molecule of this compound. | • Use a ligand that provides sufficient steric hindrance around the palladium center to disfavor the coupling of the bulkier secondary amine product.[8][9] |
| Phenol Formation (4-hydroxybenzamide) | • Reaction with hydroxide (B78521) ions, which can be present if using certain bases or if there is residual water. | • Use an anhydrous, non-hydroxide base. The choice of ligand is also crucial; some ligands, like KPhos, are specifically designed to suppress hydroxylation.[8][9][10] |
Experimental Protocols
The following is a generalized experimental protocol for a Buchwald-Hartwig amination of this compound. This should be considered a starting point, and optimization of conditions is crucial for specific substrates.
Materials:
-
This compound
-
Amine coupling partner (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or 1,4-dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the base, the palladium precatalyst, and the ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Decision process for catalyst and ligand selection.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
Managing reaction temperature for N-bromobenzamide reagents
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively managing reaction temperatures when using N-bromobenzamide reagents. Precise temperature control is critical for ensuring reaction safety, maximizing product yield, and minimizing the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: What is N-bromobenzamide and what are its primary applications in organic synthesis?
A1: N-bromobenzamide (NBB) is a chemical reagent from the N-bromoamide class. It is a valuable source of electrophilic bromine and a precursor for nitrogen-containing compounds.[1][2] Its main applications include the Hofmann rearrangement to convert primary amides into primary amines with one less carbon atom, and allylic or benzylic bromination.[1][2][3]
Q2: Why is precise temperature control so critical when working with N-bromobenzamide?
A2: Temperature control is crucial for several reasons. N-bromoamides can be unstable and may decompose at elevated temperatures, reducing their effectiveness.[2][3] Many bromination reactions are exothermic, and poor temperature control can lead to a rapid increase in temperature, known as a thermal runaway, which can cause side reactions, product decomposition, and unsafe pressure buildup.[4] Furthermore, reaction temperature significantly influences regioselectivity and can be adjusted to minimize the formation of unwanted byproducts.[4]
Q3: What are common side products related to improper temperature management?
A3: Improper temperature control can lead to several side products. In the Hofmann rearrangement, high temperatures can promote the reaction between the isocyanate intermediate and the desired amine product, forming ureas.[3][5] In bromination reactions on aromatic substrates, excessively high temperatures can lead to a loss of regioselectivity, resulting in a mixture of isomers, or promote over-bromination.[4][6]
Q4: What are the signs of a potential thermal runaway reaction?
A4: A thermal runaway is a chain reaction that begins when a reaction mixture reaches its ignition temperature, leading to a rapid, self-sustaining increase in temperature and pressure.[7][8] Signs to watch for include a sudden, uncontrolled rise in the internal reaction temperature that does not respond to cooling, a rapid increase in pressure, vigorous gas evolution, and a noticeable change in the color or viscosity of the reaction mixture.
Q5: How can I safely handle and store N-bromobenzamide to prevent decomposition?
A5: N-bromobenzamide should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Due to its potential instability, it is often best to generate and use it in situ (within the reaction mixture) without isolation.[3] If isolated, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent thermal and photochemical decomposition.[3][9][10] Some N-chloroamides, which are structurally similar, can be stored at -18°C for several months without significant decomposition.[9][10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete N-bromination | The initial N-bromination step is often performed at low temperatures (e.g., 0-10°C) to control the reaction.[3] Ensure the reaction has sufficient time at this temperature before proceeding. | Low temperatures control the initial exothermic reaction but may require longer reaction times for completion. |
| Degradation of N-bromobenzamide Intermediate | N-bromoamides can be thermally unstable. Avoid unnecessarily high temperatures. It is often recommended to generate and use the reagent in situ.[3] | The N-Br bond can cleave at elevated temperatures, leading to the loss of the active brominating agent.[9] |
| Reaction Temperature is Too Low for Rearrangement | In the Hofmann rearrangement, the key rearrangement step often requires heating (e.g., 50-80°C) after the initial low-temperature N-bromination is complete.[3][5] | The migration of the aryl or alkyl group from the carbonyl carbon to the nitrogen has an activation energy barrier that is overcome with gentle heating.[2] |
Issue 2: Formation of Undesired Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Urea Formation (Hofmann Rearrangement) | Maintain a dilute reaction mixture and ensure vigorous stirring. Slightly elevated temperatures can favor the desired hydrolysis of the isocyanate over its reaction with the amine product.[3][5] | Good mixing and sufficient aqueous base promote the rapid hydrolysis of the isocyanate intermediate, minimizing its chance to react with the newly formed amine.[5] |
| Poor Regioselectivity (Aromatic Bromination) | Lower the reaction temperature significantly. For some electrophilic aromatic brominations, temperatures as low as -30°C may be required to achieve high selectivity.[4] | Lower temperatures increase the sensitivity of the reaction to the electronic directing effects of the substituents on the aromatic ring, thus enhancing regioselectivity.[4] |
| Competitive Electrophilic Addition to Alkenes | In allylic bromination with N-bromobenzamide, maintain a low concentration of HBr and Br₂. Use freshly prepared N-bromobenzamide. | Free bromine, a potential impurity or decomposition product, can add across the double bond. Low temperatures and controlled conditions minimize its formation.[2] |
Issue 3: Reaction Temperature Rising Uncontrollably (Exothermic Runaway)
| Potential Cause | Troubleshooting Step | Rationale |
| Rate of Reagent Addition is Too Fast | Add the brominating agent (e.g., Bromine, NBS) slowly and dropwise, using a dropping funnel.[6][11] Ensure the cooling system (e.g., ice bath) has the capacity to dissipate the generated heat. | Many brominations are highly exothermic. A slow, controlled addition allows the cooling system to maintain the target temperature and prevents heat from accumulating.[4] |
| Poor Mixing or "Hot Spots" | Ensure efficient and vigorous stirring throughout the reaction. | Inadequate mixing can lead to localized areas of high reagent concentration and temperature ("hot spots"), which can initiate a runaway reaction. |
| Incorrect Reaction Scale or Setup | Before scaling up, consider performing a thermal stability analysis like Differential Scanning Calorimetry (DSC) to understand the thermal profile of the reaction.[6] Ensure the reaction vessel allows for efficient heat transfer. | The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging. Understanding the reaction's thermal properties is critical for safe scaling. |
Quantitative Data on Reaction Temperatures
The optimal temperature for reactions involving N-bromobenzamide is highly dependent on the specific transformation. The following table summarizes recommended temperatures from various protocols.
| Reaction Type | Reagent/Step | Recommended Temperature Range (°C) | Purpose |
| Synthesis of N-bromobenzamide | Direct Bromination (Br₂ addition) | Below 10°C | To control the initial exothermic reaction and prevent side reactions.[11] |
| Synthesis of N-bromobenzamide | Using NBS | Portion-wise addition in an ice bath. | To maintain a low temperature during the addition of the brominating agent.[1] |
| Hofmann Rearrangement | N-Bromination Step | 0 - 10°C | To form the N-bromobenzamide intermediate under controlled conditions.[3] |
| Hofmann Rearrangement | Rearrangement Step | 50 - 80°C | To provide sufficient energy for the aryl/alkyl group migration to form the isocyanate.[3][5] |
| Electrophilic Aromatic Bromination | Catechol with NBS/HBF₄ | -30°C (initial) | To achieve high para-selectivity and prevent isomer formation.[4] |
Experimental Protocols
Protocol 1: Synthesis of N-Bromobenzamide via Direct Bromination
This protocol is based on the initial N-bromination step of the Hofmann rearrangement.[11]
Materials:
-
Benzamide (B126): 12.1 g (0.1 mol)
-
Sodium Hydroxide (B78521) (NaOH): 4.4 g (0.11 mol)
-
Bromine (Br₂): 16.0 g (0.1 mol)
-
Water: 150 mL
-
Ice
Procedure:
-
Prepare a solution of sodium hydroxide (4.4 g) in water (50 mL) and cool it thoroughly in an ice bath.
-
Add benzamide (12.1 g) to the cold NaOH solution with continuous stirring to form a suspension.
-
In a separate flask, carefully prepare a solution of bromine (16.0 g) in 100 mL of water.
-
Crucial Temperature Step: Slowly add the bromine solution dropwise to the benzamide suspension. Meticulously monitor the temperature and use the ice bath to ensure it is maintained below 10°C throughout the addition.[11]
-
After the addition is complete, continue to stir the reaction mixture at this low temperature for an additional 30 minutes.
-
Collect the precipitated N-bromobenzamide product by filtration, wash it with cold water, and dry it under a vacuum.
Protocol 2: Synthesis of N-Bromobenzamide using N-Bromosuccinimide (NBS)
This protocol provides a method using a solid, easier-to-handle brominating agent.[1]
Materials:
-
Benzamide (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Tert-butanol
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve benzamide in tert-butanol.
-
Crucial Temperature Step: Cool the solution in an ice bath with continuous stirring.
-
Add N-bromosuccinimide portion-wise over 15-20 minutes. It is critical to ensure the temperature remains low during the addition to manage the reaction exotherm.[1]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Proceed with an appropriate aqueous workup to isolate the product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.heatspring.com [blog.heatspring.com]
- 8. cmbatteries.com [cmbatteries.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on 4-Bromobenzamide Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the selectivity and outcome of reactions involving 4-bromobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound where solvent choice is critical?
A1: this compound is a versatile substrate for several key organic transformations. Solvent selection is particularly crucial for controlling selectivity and yield in the following reactions:
-
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).
-
Hofmann rearrangement , for the synthesis of 4-bromoaniline.
Q2: How does solvent polarity affect the outcome of Suzuki-Miyaura coupling with this compound?
A2: Solvent polarity can significantly influence the reaction rate and, in some cases, the selectivity of Suzuki-Miyaura couplings. For substrates with multiple reactive sites, polar aprotic solvents like DMF or acetonitrile (B52724) can stabilize anionic palladium intermediates, potentially altering the chemoselectivity of the oxidative addition step.[1][2] While this compound has only one reactive site for standard Suzuki coupling, solvent choice still impacts the solubility of reagents and the stability of the catalytic species. Aprotic polar solvents are often employed to dissolve the range of lipophilic reactants, organometallics, and inorganic bases.[3]
Q3: In a Buchwald-Hartwig amination of this compound, which solvents are typically recommended, and why?
A3: Toluene (B28343) and 1,4-dioxane (B91453) are commonly used solvents for Buchwald-Hartwig aminations.[4] However, there is a growing trend towards using "greener" solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE), which have been shown to be effective and are more environmentally benign.[5] The choice of solvent is often linked to the solubility of the base and the amine coupling partner. For very polar starting materials, more polar solvents like DMF may be necessary, though they are used less frequently.[6] It is important to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[7]
Q4: I am observing significant dehalogenation (replacement of bromine with hydrogen) in my Suzuki coupling of this compound. Can the solvent be a contributing factor?
A4: Yes, while the primary causes of dehalogenation are often related to the catalyst, ligand, and base, the solvent can play a role. The solvent affects the stability of the catalytic intermediates and can influence the rate of competing side reactions. In some cases, changing the solvent system can help to minimize dehalogenation.
Q5: For the Hofmann rearrangement of this compound, what is the typical solvent system?
A5: The classical Hofmann rearrangement is often carried out in an aqueous solution of a strong base, such as sodium hydroxide. The reaction can also be performed in alcoholic solvents like methanol, which can lead to the formation of a carbamate (B1207046) intermediate.[8]
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Poor solubility of reagents | Screen alternative solvents or solvent mixtures. Common choices include toluene, 1,4-dioxane, and THF, often with a small amount of water to aid in dissolving the base.[2] For greener alternatives, consider 2-MeTHF. | All components of the reaction, including the this compound, boronic acid, base, and catalyst, must be sufficiently soluble for the reaction to proceed efficiently. |
| Catalyst deactivation | Ensure the use of dry, degassed solvents. The presence of oxygen can lead to the deactivation of the Pd(0) catalyst.[9] | Palladium catalysts are sensitive to air and moisture. Using anhydrous and oxygen-free solvents is crucial for maintaining catalytic activity. |
| Inefficient transmetalation | The addition of water to aprotic solvents like dioxane or THF can accelerate the transmetalation step.[10] | The base activates the boronic acid to a more nucleophilic boronate species, and water can facilitate this process. |
Problem 2: Low Yield or Side Reactions in Buchwald-Hartwig Amination of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Insoluble base | Choose a solvent that can better dissolve the base, or switch to a more soluble base. For instance, if using K₃PO₄ in toluene, consider switching to a more soluble base or a different solvent system. | The base is crucial for the deprotonation of the amine, and its poor solubility is a common reason for reaction failure.[11] |
| Catalyst inhibition | Avoid using chlorinated solvents (e.g., chloroform), acetonitrile, or pyridine.[7] | These solvents can coordinate to the palladium center and inhibit its catalytic activity. |
| Polar starting materials | If your amine is highly polar and insoluble in non-polar solvents like toluene, consider using a more polar aprotic solvent such as DMF or 2-MeTHF.[6][11] | Ensuring all reactants are in solution is critical for the reaction to proceed. |
Data Presentation
Table 1: Effect of Solvent on Yield in a Model Acyl Buchwald-Hartwig Cross-Coupling of Amides
Note: The following data is for a model reaction of N-(p-tolyl)benzamide with aniline (B41778) and may not be fully representative of this compound reactions, but illustrates general solvent trends.[5]
| Solvent | Yield (%) |
| 2-Methyltetrahydrofuran (2-MeTHF) | 98 |
| Cyclopentyl methyl ether (CPME) | 96 |
| Isopropyl acetate (B1210297) (i-PrOAc) | 94 |
| Diethyl carbonate (DEC) | 93 |
| Toluene | 92 |
| Methyl tert-butyl ether (MTBE) | 91 |
| Ethyl acetate (EA) | 89 |
| 1,2-Dimethoxyethane (DME) | 86 |
| Dimethyl carbonate (DMC) | 82 |
| Anisole | 75 |
Table 2: Solvent Effects in Suzuki-Miyaura Coupling Reactions
| Solvent System | General Applicability and Remarks | Reference |
| Toluene / Water | Commonly used, good for a wide range of substrates. | [10] |
| 1,4-Dioxane / Water | Another common and effective solvent system. | [3] |
| Tetrahydrofuran (THF) / Water | Effective, but THF can be more reactive than other ethereal solvents. | [2] |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent that can be useful for dissolving polar substrates and salts. | [2] |
| Ethanol / Water | A "greener" solvent system that can be effective, especially with water-soluble catalysts. | [12] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from a procedure for the similar substrate 4-bromobenzaldehyde.[1][9]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Degassed Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add a 4:1 mixture of toluene and degassed water via syringe to achieve a concentration of ~0.1-0.2 M relative to the this compound.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
This is a general protocol that can be adapted for this compound.[13]
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.2 M.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. chemrxiv.org [chemrxiv.org]
- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 13. chem.libretexts.org [chem.libretexts.org]
How to avoid over-bromination when using N-bromosuccinimide vs N-bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your bromination reactions using N-bromosuccinimide (NBS) and N-bromobenzamide, with a focus on preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-bromination when using N-bromosuccinimide (NBS)?
Over-bromination with NBS, leading to di- or poly-brominated products, is typically a result of the high reactivity of the bromine radicals generated during the reaction. The primary factors that contribute to this are:
-
Reaction Time: Allowing the reaction to proceed for too long can lead to the bromination of the desired mono-brominated product.
-
Stoichiometry: Using an excess of NBS increases the concentration of brominating species, thereby increasing the likelihood of multiple brominations.
-
High Radical Concentration: The rate of radical initiation can influence the concentration of bromine radicals. High concentrations can lead to less selective and more aggressive bromination.
-
Reaction Temperature: Higher temperatures can increase the rate of reaction and potentially lead to less selective bromination.
Q2: How does N-bromobenzamide differ from NBS in terms of reactivity?
While direct comparative studies are limited, N-bromoamides like N-bromobenzamide are generally considered to be milder brominating agents compared to NBS.[1] This difference in reactivity can be attributed to the electronic and steric environment of the N-Br bond. The benzoyl group in N-bromobenzamide may offer different radical stabilization compared to the succinimide (B58015) group in NBS, potentially leading to greater selectivity.
Q3: When should I choose N-bromobenzamide over NBS?
N-bromobenzamide may be a preferable choice in situations where the substrate is particularly sensitive to over-bromination or when a milder, more selective reaction is desired.[1] It has been suggested as a viable alternative in allylic and benzylic brominations, although it is less studied for these applications compared to NBS.[2]
Q4: Can solvent choice influence the selectivity of the bromination?
Yes, the choice of solvent can significantly impact the selectivity of bromination reactions with N-bromoamides. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are traditionally used for radical brominations with NBS as they do not participate in the reaction.[3] The use of polar solvents can sometimes lead to different reaction pathways and side products.[3]
Q5: How can I monitor the progress of my bromination reaction to avoid over-bromination?
Regular monitoring of the reaction is crucial. Thin-layer chromatography (TLC) is a common and effective method to track the consumption of the starting material and the formation of the desired mono-brominated product.[2] Quenching the reaction at the optimal time is key to preventing the formation of poly-brominated byproducts.
Troubleshooting Guides
Issue 1: Over-bromination (Di- or Poly-bromination) with N-Bromosuccinimide (NBS)
Possible Causes:
-
Excess NBS: The molar ratio of NBS to the substrate is too high.
-
Prolonged Reaction Time: The reaction was left to run for too long after the consumption of the starting material.
-
High Temperature: The reaction temperature is too high, leading to increased reactivity and decreased selectivity.
-
High Concentration of Radical Initiator: Too much initiator leads to a high concentration of bromine radicals.
Solutions:
-
Optimize Stoichiometry: Carefully control the stoichiometry, starting with a 1:1 molar ratio of substrate to NBS.
-
Monitor Reaction Progress: Use TLC to monitor the reaction and quench it as soon as the starting material is consumed.
-
Control Temperature: Run the reaction at the lowest effective temperature. For many Wohl-Ziegler reactions, reflux in CCl₄ is standard, but for sensitive substrates, a lower temperature might be necessary.[4]
-
Reduce Initiator Concentration: Use a catalytic amount of radical initiator (e.g., AIBN or benzoyl peroxide).[5]
-
Use a Radical Scavenger: In some cases, adding a radical inhibitor in a controlled manner once the desired product is formed can prevent further reaction.
Issue 2: Over-bromination with N-Bromobenzamide
While less common due to its generally milder nature, over-bromination can still occur.
Possible Causes:
-
Incorrect Reaction Conditions: The optimal conditions for selective bromination with N-bromobenzamide may differ from those for NBS.
-
Decomposition of Reagent: Impurities or decomposition of N-bromobenzamide can lead to the formation of more reactive brominating species.[1]
Solutions:
-
Screen Reaction Conditions: Systematically vary the temperature, solvent, and reaction time to find the optimal conditions for mono-bromination.
-
Use Fresh Reagent: Use freshly prepared or purified N-bromobenzamide to minimize the presence of impurities that could affect selectivity.[1]
-
Control Stoichiometry: As with NBS, precise control over the stoichiometry is crucial.
Data Presentation
| Parameter | N-Bromosuccinimide (NBS) | N-Bromobenzamide | References |
| Typical Application | Allylic and Benzylic Bromination (Wohl-Ziegler Reaction) | Hofmann Rearrangement, Potential for Allylic/Benzylic Bromination | [4][6],[2] |
| Reactivity | Highly reactive, can lead to over-bromination | Generally considered milder and potentially more selective | [7],[1] |
| Typical Yield (Allylic Bromination of Cyclohexene) | ~82-87% | Data not widely available | [8] |
| Byproducts | Succinimide | Benzamide (B126) | [8] |
Experimental Protocols
Protocol 1: Selective Allylic Bromination of Cyclohexene (B86901) using NBS
This protocol is a standard procedure for the Wohl-Ziegler reaction.[8]
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexene in CCl₄.
-
Add N-bromosuccinimide (1.0 equivalent) to the solution.
-
Add a catalytic amount of a radical initiator (e.g., 0.02 equivalents of AIBN).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete when the denser NBS has been consumed and the less dense succinimide byproduct is floating.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with a dilute aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
Protocol 2: General Protocol for Selective Bromination using N-Bromobenzamide
Note: This is a general guideline, as specific, optimized protocols for allylic/benzylic bromination with N-bromobenzamide are not as well-documented as for NBS. Optimization of reaction conditions is highly recommended.
Materials:
-
Substrate with allylic or benzylic hydrogens
-
N-Bromobenzamide
-
Anhydrous non-polar solvent (e.g., CCl₄, cyclohexane)
-
Radical initiator (e.g., AIBN) or a UV lamp
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Dissolve the substrate in the chosen anhydrous solvent in a reaction flask.
-
Add N-bromobenzamide (1.0 equivalent).
-
Add a catalytic amount of a radical initiator or position a UV lamp to irradiate the mixture.
-
Stir the reaction at a controlled temperature (start at room temperature and gently heat if necessary).
-
Monitor the reaction closely using TLC to determine the optimal reaction time for mono-bromination.
-
Upon completion, cool the reaction mixture and filter to remove the benzamide byproduct.
-
Work up the filtrate as described in Protocol 1.
-
Purify the product by chromatography or distillation.
Visualizations
Logical Troubleshooting Workflow for Over-bromination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 4-Bromobenzamide Synthesis Scale-Up
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up of 4-Bromobenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?
A1: The two primary routes for synthesizing this compound are the one-pot synthesis from 4-bromobenzoic acid and a two-step process involving the formation of 4-bromobenzoyl chloride. The choice of route for scale-up depends on factors like cost, safety, and available equipment. The one-pot synthesis is often favored for its operational simplicity, while the two-step process may offer higher purity before the final amidation step.
Q2: What are the critical parameters to monitor during the scale-up of the amidation reaction?
A2: Key parameters to control during the amidation step include temperature, mixing efficiency, and the rate of addition of reagents. Exothermic reactions are common, and inadequate heat removal can lead to side reactions and impurities.[1] Efficient mixing is crucial to ensure homogenous reaction conditions and prevent localized high concentrations of reactants.
Q3: What are the typical impurities encountered in this compound synthesis, and how can they be minimized?
A3: Common impurities include unreacted starting materials (4-bromobenzoic acid or 4-bromobenzoyl chloride), and potential byproducts from side reactions. The formation of impurities can be minimized by careful control of reaction temperature, stoichiometry, and reaction time.[2]
Q4: What are the recommended methods for the purification of this compound at an industrial scale?
A4: Recrystallization is a common and effective method for purifying solid this compound at a large scale. The choice of solvent is critical to ensure high recovery and purity. Filtration and drying are subsequent important steps to obtain the final product with the desired specifications.
Q5: What are the primary safety concerns when handling the reagents and products in this compound synthesis on a large scale?
A5: Key safety concerns include the handling of corrosive reagents like thionyl chloride and the management of exothermic reactions.[3][4] Proper personal protective equipment (PPE), well-ventilated areas, and robust process control are essential to ensure safety during production.[3][4]
Troubleshooting Guides
Low Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC or HPLC. - Consider increasing the reaction time or temperature, but be mindful of potential side reactions. |
| Loss of Product during Work-up | - Optimize the extraction and filtration steps to minimize product loss. - Ensure the pH is appropriately adjusted during aqueous washes to prevent the product from dissolving. |
| Sub-optimal Reagent Stoichiometry | - Carefully control the molar ratios of the reactants. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can lead to side reactions. |
| Decomposition of Product | - If the product is thermally sensitive, ensure that the reaction and work-up temperatures are kept within a safe range. |
Low Purity
| Possible Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | - Improve reaction conversion by optimizing reaction time and temperature. - Enhance purification methods, such as recrystallization with an appropriate solvent system, to remove unreacted starting materials. |
| Formation of Byproducts | - Investigate the reaction mechanism to identify potential side reactions. - Adjust reaction conditions (e.g., lower temperature, different solvent) to disfavor the formation of byproducts. |
| Inefficient Purification | - Screen for a more effective recrystallization solvent or solvent mixture. - Consider a reslurry of the crude product in a suitable solvent to remove specific impurities. |
| Cross-Contamination | - Ensure all reactors and equipment are thoroughly cleaned between batches to prevent cross-contamination. |
Experimental Protocols
Lab-Scale Synthesis of this compound from 4-Bromobenzoic Acid
This protocol details a one-pot synthesis method.
Materials:
-
4-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Aqueous ammonia (B1221849) (NH₄OH)
-
Toluene
-
Deionized water
Procedure:
-
To a solution of 4-bromobenzoic acid (1.0 eq) in toluene, add thionyl chloride (1.5 eq) dropwise at room temperature.[5]
-
Heat the mixture to 70°C and maintain for 2-3 hours until the evolution of HCl gas ceases.[5]
-
Cool the reaction mixture to 0-5°C.
-
Slowly add concentrated aqueous ammonia to the cooled solution of 4-bromobenzoyl chloride.
-
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Filter the resulting precipitate, wash with cold deionized water, and dry under vacuum to obtain this compound.
Data Presentation
Comparison of Synthetic Routes for Amide Synthesis
| Parameter | One-Pot Synthesis from Carboxylic Acid | Two-Step Synthesis via Acyl Chloride |
| Starting Materials | 4-Bromobenzoic acid, Thionyl chloride, Ammonia | 4-Bromobenzoic acid, Thionyl chloride, Ammonia |
| Key Intermediates | In-situ generated 4-bromobenzoyl chloride | Isolated 4-bromobenzoyl chloride |
| Reaction Time | 3-5 hours[5] | 4-6 hours (including intermediate isolation) |
| Typical Yield | >85% | ~95%[5] |
| Work-up/Purification | Extraction, Recrystallization | Filtration/Evaporation, Recrystallization |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield.
References
Validation & Comparative
The Versatility of the 4-Bromobenzamide Scaffold: A Comparative Guide to its Structure-Activity Relationship in Anticancer and Antimicrobial Drug Discovery
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for the rational design of potent and selective therapeutic agents. The 4-bromobenzamide core has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, most notably as anticancer and antimicrobial agents. This guide provides a comprehensive comparison of this compound analogs, summarizing their biological performance with supporting experimental data, and elucidating the key structural features that govern their efficacy.
The this compound scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties. SAR studies have revealed that strategic substitutions on both the phenyl ring and the amide moiety can significantly impact the potency and selectivity of these compounds. This guide will delve into the specific structural modifications that enhance the anticancer and antimicrobial activities of this compound derivatives, providing a valuable resource for the development of next-generation therapeutics.
Unlocking Anticancer Potential: Targeting Tubulin Polymerization and Beyond
Several this compound derivatives have demonstrated significant promise as anticancer agents, with a primary mechanism of action involving the disruption of microtubule dynamics through the inhibition of tubulin polymerization.
A key SAR observation is the critical role of the N-phenyl substituent. For instance, in a series of N-(4-Bromophenyl)-4-chlorobenzamide analogs, the presence of a 4-chlorobenzoyl group on the nitrogen atom of 4-bromoaniline (B143363) is a recurring feature in biologically active compounds. Further modifications to this N-phenyl ring have been explored to optimize anticancer potency.
| Compound ID | Derivative Structure | Target Cell Line | Assay | Activity (IC50 in µM) |
| 1 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | MCF-7 (Breast Cancer) | SRB Assay | 38.0 |
| 2 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d7) | MCF-7 (Breast Cancer) | SRB Assay | 40.6 |
| 3 | 3-bromo-N'-(substituted benzylidene)benzohydrazide (Compound 22) | HCT116 (Colon Cancer) | Not Specified | 1.20 |
Table 1: Anticancer Activity of Selected this compound Derivatives.
The data suggests that the introduction of a thiazole (B1198619) ring can confer anticancer activity, although the potency may be moderate.[1] In contrast, benzohydrazide (B10538) derivatives, such as compound 22, have shown remarkable potency against colon cancer cells, highlighting the significant impact of the amide substituent on activity.[2]
The proposed mechanism for the anticancer activity of many benzamide (B126) derivatives is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
Combating Microbial Resistance: Disrupting Essential Bacterial Processes
The this compound scaffold has also been extensively investigated for its antimicrobial properties. Derivatives have shown efficacy against a range of bacteria, particularly Gram-positive strains.
The SAR for antimicrobial activity often points to the importance of specific heterocyclic substitutions. For example, the incorporation of a thiazole ring into the N-(4-bromophenyl)acetamide structure has been shown to yield derivatives with potent activity against Gram-positive bacteria.[1] Another promising avenue has been the development of 4-bromobenzoylhydrazones, with certain derivatives exhibiting significant antibacterial activity.
| Compound ID | Derivative Structure | Target | Assay | Activity (MIC/IC50 in µM) |
| 4 | N-(4-(4-bromophenyl)thiazol-2-yl) derivatives | Gram-positive bacteria | Not Specified | 10–25 |
| 5 | 4-bromo-N'-(substituted benzylidene)benzohydrazide (Compound 12) | Not Specified | Not Specified | pMICam = 1.67 µM/ml |
| 6 | 4-Bromophenyl derivative of pyrazole (B372694) hydrazone (6j) | S. aureus | MIC | 3.125 |
| 7 | 4-Bromophenyl derivative of pyrazole hydrazone (6j) | MRSA | MIC | 1.56 |
| 8 | 4-Bromophenyl derivative of pyrazole hydrazone (6j) | B. subtilis | MIC | 1.56 |
Table 2: Antimicrobial Activity of Selected this compound Derivatives.
The data indicates that both thiazole-containing and hydrazone derivatives of this compound are promising scaffolds for the development of new antimicrobial agents.[1][2][3] The mechanism of action for the antimicrobial effects of these compounds is often attributed to the disruption of essential bacterial processes, such as cell wall synthesis or lipid biosynthesis.
Experimental Protocols
To ensure the reproducibility and further exploration of the presented findings, detailed methodologies for key experiments are provided below.
Synthesis of N-Substituted this compound Analogs
A general and adaptable two-step synthesis protocol for N-substituted this compound analogs is as follows:
Step 1: Synthesis of 4-Bromobenzoyl Chloride
-
To a solution of 4-bromobenzoic acid in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain crude 4-bromobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation
-
Dissolve the desired amine (e.g., a substituted aniline (B41778) or a heterocyclic amine) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).
-
Add a base (e.g., triethylamine (B128534) or pyridine) to the solution.
-
Cool the mixture to 0°C and slowly add a solution of 4-bromobenzoyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with acidic and basic aqueous solutions, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted this compound analog.
Anticancer Activity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of 4-Bromobenzamide and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-Bromobenzamide and its structurally related analogues. The information, supported by experimental data from various studies, aims to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds.
This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] The presence of the bromophenyl moiety is often crucial for their biological effects.[2] This guide synthesizes available data to facilitate a comparative analysis of their performance and to provide detailed experimental context.
Quantitative Bioactivity Data
The following tables summarize the in vitro biological activities of this compound analogues against various cancer cell lines and microbial strains. The data, including IC50 and Minimum Inhibitory Concentration (MIC) values, are collated from multiple sources to provide a comparative overview.
Anticancer Activity
| Compound ID | Derivative Structure | Target Cell Line | Assay | Activity (IC50 in µM) |
| 1 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d6) | MCF-7 (Breast Cancer) | SRB Assay | 38.0 |
| 2 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d7) | MCF-7 (Breast Cancer) | SRB Assay | 40.6 |
| 3 | N-(4-Bromophenyl)-4-chlorobenzamide | MCF-7 (Breast Cancer) | Not Specified | Inhibits cell proliferation |
Data compiled from a comparative analysis of N-(4-Bromophenyl)-4-chlorobenzamide derivatives.[2]
Antimicrobial Activity
| Compound ID | Derivative Structure | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 4 | N-(4-bromophenyl)benzamide | Bacillus subtilis | 24 | 6.25 |
| 5 | Ciprofloxacin (Control) | Bacillus subtilis | 32 | 1.56 |
| 6 | N-(4-(4-bromophenyl)thiazol-2-yl) derivatives | Gram-positive bacteria | Not Applicable | 10–25 µM |
Data for N-(4-bromophenyl)benzamide is from a study on novel benzamide (B126) derivatives[3], while data for the thiazole (B1198619) derivatives is from a broader analysis.[2]
Structure-Activity Relationship Insights
Analysis of the available data provides several key insights into the structure-activity relationships of this compound analogues:
-
Core Structure: The N-(4-Bromophenyl)-4-chlorobenzamide scaffold is a common feature in derivatives showing biological activity.[2]
-
Halogenation: The presence of halogen atoms in the aromatic structures is known to frequently enhance biological activities.[3]
-
Thiazole Moiety: The introduction of a thiazole ring appears to be a viable strategy for developing both anticancer and antimicrobial agents, with some derivatives showing potent activity against Gram-positive bacteria.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][4]
Materials:
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution and incubated for another 2-4 hours, allowing metabolically active cells to convert MTT into formazan (B1609692) crystals.[2]
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[5] The IC50 value is then calculated.
Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][6]
Materials:
-
96-well microplates
-
Test compounds
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Positive control (e.g., Ciprofloxacin) and negative control
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in the broth medium within the wells of a 96-well plate.[7]
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included.[3]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is identified as the lowest concentration of the compound with no visible bacterial growth, which can be assessed visually or by measuring optical density.[4]
Visualizing Mechanisms and Workflows
The following diagrams illustrate a general workflow for the synthesis and evaluation of these compounds and a potential mechanism of action for their anticancer effects.
References
A Comparative Guide to the Quantitative Analysis of 4-Bromobenzamide in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 4-Bromobenzamide is crucial for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of this compound: Non-Aqueous Titration, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry. The selection of the most suitable method depends on factors such as the required precision, sample throughput, complexity of the reaction matrix, and available instrumentation.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the selected analytical methods for the quantification of this compound. The values presented are illustrative and based on established performance for similar aromatic amides.
| Parameter | Non-Aqueous Titration | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Precision (RSD) | < 2% | < 1% | < 3% |
| Accuracy | 98-102% | 99-101% | 97-103% |
| Limit of Detection (LOD) | ~10⁻³ M | ~10⁻⁶ M | ~10⁻⁵ M |
| Limit of Quantification (LOQ) | ~10⁻² M | ~10⁻⁵ M | ~10⁻⁴ M |
| Throughput | Low | High | Medium |
| Cost per Sample | Low | High | Low |
| Specificity | Medium (subject to interference from other basic/acidic impurities) | High (separates analyte from impurities) | Low (subject to interference from other UV-absorbing species) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Non-Aqueous Titration
This method is based on the weakly basic nature of the amide functional group. In a non-aqueous acidic solvent, the basicity of this compound is enhanced, allowing for its titration with a strong acid.[1][2][3]
Reagents and Equipment:
-
Glacial Acetic Acid
-
Perchloric Acid (0.1 N in glacial acetic acid), standardized
-
Crystal Violet indicator (0.5% w/v in glacial acetic acid)
-
This compound reference standard
-
Burette, flasks, and magnetic stirrer
Procedure:
-
Titrant Standardization: Standardize the 0.1 N perchloric acid solution against a primary standard, such as potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh a sample of the reaction mixture expected to contain this compound and dissolve it in a suitable volume of glacial acetic acid.
-
Titration: Add 2-3 drops of Crystal Violet indicator to the sample solution. The solution will appear violet.
-
Titrate the sample solution with the standardized 0.1 N perchloric acid. The endpoint is reached when the color of the solution changes from violet to blue-green.[1]
-
Calculation: Record the volume of perchloric acid solution used. The concentration of this compound is calculated based on the stoichiometry of the reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity by physically separating this compound from other components in the reaction mixture before quantification.[4]
Reagents and Equipment:
-
HPLC grade acetonitrile (B52724) and water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v).
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh the reaction mixture sample and dissolve it in the mobile phase to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from its peak area using the calibration curve.[4]
UV-Vis Spectrophotometry
This method is based on the absorption of ultraviolet radiation by the aromatic ring in this compound.[4] A calibration curve is first established using standards of known concentration.
Reagents and Equipment:
-
Spectrophotometric grade solvent (e.g., acetonitrile or methanol)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan one of the standard solutions across a UV wavelength range (e.g., 200-400 nm) to determine the λmax for this compound.
-
Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Preparation: Accurately weigh the reaction mixture sample, dissolve it in the solvent to a known volume, and ensure the absorbance falls within the range of the calibration curve (dilute if necessary).
-
Quantification: Measure the absorbance of the sample solution at the λmax. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.[4]
Visualizations
The following diagrams illustrate the logical and experimental workflows.
References
A Comparative Guide to 4-Bromobenzamide and 4-Iodobenzamide in Radioligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of radioligands, the choice of precursor is critical to the success of radiolabeling, influencing radiochemical yield, specific activity, and the overall feasibility of the synthetic route. This guide provides an objective comparison of two common halogenated precursors, 4-bromobenzamide and 4-iodobenzamide (B1293542), for the synthesis of radiolabeled benzamides, a scaffold present in numerous biologically active molecules, including PARP inhibitors.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each precursor is essential for designing radiolabeling strategies.
| Property | This compound | 4-Iodobenzamide |
| Molecular Formula | C₇H₆BrNO | C₇H₆INO |
| Molecular Weight | 200.03 g/mol | 247.03 g/mol |
| Melting Point | 190-193 °C | 215-217 °C |
| Appearance | Powder | Solid |
| Key Reactivity | C-Br bond suitable for conversion to organoboron or organotin reagents for cross-coupling reactions. | C-I bond is more reactive; suitable for direct radioiodination via isotope exchange or conversion to a highly reactive organotin precursor. |
Radiosynthesis Strategies: Two Paths to Radiolabeled Benzamides
The choice between this compound and 4-iodobenzamide often dictates the radiolabeling strategy and the accessible radionuclide. This compound is a versatile precursor for introducing radioisotopes like fluorine-18 (B77423) via multi-step syntheses, while 4-iodobenzamide is more directly suited for radioiodination.
The this compound Route: A Gateway to [¹⁸F]Fluorinated Ligands
This compound is an excellent starting material for producing precursors for radiofluorination, a key method for developing PET imaging agents. The most common strategy involves converting the C-Br bond to a more reactive species, such as a boronic ester, which can then undergo copper-mediated radiofluorination.
.dot
Caption: Workflow for [¹⁸F]radioligand synthesis from this compound.
This pathway leverages the stability of the boronic ester precursor and the efficiency of modern copper-mediated radiofluorination methods.
The 4-Iodobenzamide Route: Direct and Efficient Radioiodination
Due to the higher reactivity of the carbon-iodine bond, 4-iodobenzamide is an ideal precursor for synthesizing radioiodinated ligands for SPECT imaging or radiotherapy. A highly efficient method is the synthesis of a trialkyltin precursor followed by radioiododestannylation.
.dot
Caption: Workflow for [¹²⁵I]radioligand synthesis from 4-iodobenzamide.
This method is valued for its high radiochemical yields and the ability to produce radioligands with high specific activity.
Comparative Analysis of Performance in Radiosynthesis
The following table summarizes key performance indicators for radiolabeling strategies starting from this compound and 4-iodobenzamide, based on data from analogous compounds in the literature.
| Parameter | This compound Route ([¹⁸F]Fluorination) | 4-Iodobenzamide Route (Radioiodination) |
| Precursor Synthesis Yield | Good to excellent yields for Pd-catalyzed borylation (often >80%). | Good yields for Pd-catalyzed stannylation (e.g., 65%).[1][2] |
| Radiochemical Yield (RCY) | Moderate to good (e.g., 56 ± 3% for model systems).[3] | High (e.g., 72 ± 6%).[1][2] |
| Specific Activity | High. | High (e.g., 45 GBq/μmol).[1][2] |
| Reaction Time (Radiolabeling) | Typically 10-20 minutes. | Typically 10-20 minutes.[1][2] |
| Overall Synthesis Time | Longer due to multi-step precursor synthesis. | Generally shorter if the stannyl (B1234572) precursor is prepared in advance. |
| Radionuclide Versatility | Primarily for ¹⁸F. | Primarily for radioiodine isotopes (¹²³I, ¹²⁵I, ¹³¹I). |
| Key Advantages | Access to ¹⁸F-labeled PET tracers. Boronic precursors are generally stable. | High radiochemical yields. More direct route to radioiodinated compounds. |
| Key Disadvantages | Multi-step synthesis required. | Toxicity of organotin precursors is a concern. |
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of radioligands from this compound and 4-iodobenzamide, adapted from published procedures.
Protocol 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (B70199) from this compound
This procedure describes a palladium-catalyzed borylation reaction.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane (B91453)
-
Schlenk flask and standard glassware for inert atmosphere chemistry
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), potassium acetate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.
Protocol 2: Copper-Mediated Radiofluorination of 4-(Pinacolato)boronobenzamide
This protocol describes the synthesis of [¹⁸F]4-fluorobenzamide.
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
-
Aqueous [¹⁸F]fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Copper(II) triflate pyridine (B92270) complex (Cu(OTf)₂(py)₄)
-
Anhydrous dimethylformamide (DMF)
-
HPLC system for purification
Procedure:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
To the dried [¹⁸F]fluoride, add a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (5-10 mg) and Cu(OTf)₂(py)₄ (10-15 mg) in anhydrous DMF.
-
Heat the reaction mixture at 110-120 °C for 15-20 minutes.
-
Cool the reaction, dilute with water, and inject onto a semi-preparative HPLC column for purification.
-
Collect the fraction containing [¹⁸F]4-fluorobenzamide and formulate for use.
Protocol 3: Synthesis of N-(4-oxobutyl)-4-(tributylstannyl)benzamide from N-(4-oxobutyl)-4-iodobenzamide[1][2]
This procedure describes a palladium-catalyzed stannylation.
Materials:
-
N-(4-oxobutyl)-4-iodobenzamide
-
Bis(tributyltin)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a solution of N-(4-oxobutyl)-4-iodobenzamide (0.61 mmol) in 15 mL of 1,4-dioxane, add Pd(PPh₃)₄ (0.06 mmol) and bis(tributyltin) (1.2 mmol).[1][2]
-
Dilute the filtrate with diethyl ether, wash with water, dry over anhydrous magnesium sulfate, and concentrate under vacuum.[1][2]
-
Purify the crude product by silica gel column chromatography to yield N-(4-oxobutyl)-4-(tributylstannyl)benzamide.[1][2]
Protocol 4: Radioiodination of N-(4-oxobutyl)-4-(tributylstannyl)benzamide[1][2]
This protocol describes the synthesis of [¹²⁵I]-4-iodo-N-(4-oxobutyl)benzamide.
Materials:
-
N-(4-oxobutyl)-4-(tributylstannyl)benzamide
-
[¹²⁵I]NaI in 0.1 M NaOH
-
Chloramine-T solution
-
Acetic acid
-
Sodium metabisulfite (B1197395) solution
-
Anhydrous DMSO
-
HPLC system for purification
Procedure:
-
To a solution of N-(4-oxobutyl)-4-(tributylstannyl)benzamide (1 mg) in 100 µL of DMSO, add Chloramine-T solution (1 mg in 10 µL of water), acetic acid (3 µL), and [¹²⁵I]NaI solution (1.7 mCi in 10 µL of 0.1 M NaOH).[1][2]
-
Allow the reaction to proceed at 25 °C for 10 minutes.[1][2]
-
Quench the reaction with sodium metabisulfite solution (2 mg in 20 µL of water).[1][2]
-
Purify the crude product by HPLC to obtain [¹²⁵I]-4-iodo-N-(4-oxobutyl)benzamide.[1][2]
Conclusion
Both this compound and 4-iodobenzamide are valuable precursors in radioligand synthesis, each offering distinct advantages depending on the desired radionuclide and overall synthetic strategy. This compound is a versatile starting material for the multi-step synthesis of ¹⁸F-labeled PET tracers, leveraging robust palladium-catalyzed borylation and copper-mediated radiofluorination methodologies. In contrast, 4-iodobenzamide provides a more direct and high-yielding pathway to radioiodinated compounds for SPECT and therapeutic applications, primarily through the highly efficient iododestannylation of a corresponding organotin precursor. The choice between these two precursors will ultimately depend on the specific goals of the research, including the imaging modality to be used, the required specific activity, and the synthetic resources available.
References
A Comparative Analysis of Benzamide Derivatives as Potent Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the strategic design and evaluation of enzyme inhibitors are paramount in the quest for novel therapeutics. Among the myriad of scaffolds explored, benzamide (B126) derivatives have emerged as a particularly fruitful class of compounds, demonstrating significant inhibitory activity against a range of critical enzyme targets. This guide provides a comprehensive comparative analysis of benzamide derivatives, focusing on their performance as inhibitors of key enzymes implicated in various diseases. We delve into their inhibitory potency, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.
Performance Comparison of Benzamide Derivatives
The efficacy of benzamide derivatives as enzyme inhibitors varies significantly depending on the specific enzymatic target and the structural modifications of the benzamide scaffold. Below, we present a comparative summary of their inhibitory activities against several key enzyme classes.
Histone Deacetylase (HDAC) Inhibitors
HDACs are crucial regulators of gene expression, and their dysregulation is a hallmark of many cancers. Benzamide-based compounds are a prominent class of HDAC inhibitors.[1] The inhibitory action of these derivatives often involves the chelation of the zinc ion (Zn²⁺) within the enzyme's active site.[1][2]
A 2024 study on novel benzamide-based derivatives provides a direct comparison of their inhibitory concentrations (IC50) against HDAC1, HDAC2, and HDAC3, with the well-known benzamide HDAC inhibitor Entinostat serving as a reference.[3]
| Compound ID | R1 Group | R2 Group | n | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| 7b | H | NH2 | 1 | >10 | >10 | >10 |
| 7e | H | NH2 | 2 | >10 | >10 | >10 |
| 7g | CH3 | NH2 | 0 | >10 | >10 | >10 |
| 7j | CH3 | NH2 | 1 | 0.65 | 0.78 | 1.70 |
| Entinostat | - | - | - | 0.93 | 0.95 | 1.80 |
| Data sourced from a 2024 study on novel benzamide-based derivatives.[3] |
Among the newly synthesized derivatives, compound 7j demonstrated the most potent inhibitory activity against HDAC1, HDAC2, and HDAC3.[3] Its efficacy was marginally better than the reference compound, Entinostat, for these three HDAC isoforms.[3]
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors
PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with BRCA1/2 mutations.[4] Several urea-based benzamide derivatives have been developed and evaluated for their PARP-1 inhibitory activity.
| Compound ID | HCT116 IC50 (µM) | PARP-1 IC50 (nM) |
| 23f | 7.87 | 5.17 |
| 27f | 8.93 | 6.06 |
| Data on antiproliferative and PARP-1 inhibitory activities.[5] |
Compounds 23f and 27f exhibited potent antiproliferative effects against HCT116 cells and displayed excellent PARP-1 inhibitory activities.[5] Mechanistic studies revealed that these compounds could effectively inhibit colony formation and cell migration, arrest the cell cycle at the G2/M phase, and induce apoptosis.[5][6]
Tyrosinase Inhibitors
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders. Certain benzamide derivatives have shown potent tyrosinase inhibitory activity.
| Compound | Tyrosinase IC50 (µM) |
| N′-phenylbenzohydrazide | 10.5 |
| N-(benzoyloxy)benzamide | 2.5 |
| Kojic acid (Reference) | 44.6 |
| Data on tyrosinase inhibitory activity.[7] |
Both N′-phenylbenzohydrazide and N-(benzoyloxy)benzamide demonstrated significantly stronger tyrosinase inhibitory activity than the well-known inhibitor, kojic acid.[7]
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these inhibitors, it is crucial to visualize the underlying biological pathways and laboratory procedures.
The diagram above illustrates how benzamide derivatives inhibit HDACs, leading to the prevention of histone deacetylation. This, in turn, can induce gene expression changes that ultimately trigger apoptosis in cancer cells.
This workflow outlines the key steps involved in screening and characterizing enzyme inhibitors, from initial preparation to data analysis.[8]
Experimental Protocols
Reproducibility and validation of experimental findings rely on detailed methodologies. Below are protocols for key assays used in the evaluation of benzamide derivatives as enzyme inhibitors.
In Vitro HDAC Inhibition Assay
This fluorogenic assay is used to determine the in vitro inhibitory activity of compounds against recombinant human HDAC1, HDAC2, and HDAC3.[3]
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic substrate
-
Assay buffer
-
Benzamide derivatives (test compounds)
-
Trypsin solution
-
SAHA (potent HDAC inhibitor)
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the benzamide derivatives in the assay buffer.
-
Enzyme Reaction: In a 96-well plate, add the HDAC enzyme and the test compound at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to a final concentration of 20 µM.[3] Incubate the reaction mixture for 90 minutes for HDAC1 and 30 minutes for HDAC2 and HDAC3.[3]
-
Reaction Termination and Signal Development: Stop the reaction by adding a solution containing 1 mg/ml trypsin and 20 µM SAHA.[3]
-
Fluorescence Measurement: Measure the fluorescence using a plate reader to determine the extent of enzyme inhibition.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay (MTT Assay)
This assay is used to assess the antiproliferative activity of the benzamide derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Cell culture medium and supplements
-
Benzamide derivatives (test compounds)
-
Vorinostat (positive control)
-
MTT solution (0.5 mg/ml)
-
DMSO
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives (typically ranging from 0.1 to 50 µM) for 48 hours.[3] Use a positive control like Vorinostat.[3]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Dissolve the resulting formazan crystals by adding 100 µl of DMSO to each well.[3]
-
Absorbance Measurement: Measure the optical density at 570 nm using a spectrophotometer.[3]
-
Data Analysis: Determine the concentration of the compound that causes 50% inhibition of cell growth (IC50).
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay is a generalized protocol for measuring the inhibition of protein kinases.[8]
Materials:
-
Purified kinase enzyme
-
Kinase substrate
-
ATP
-
Benzamide derivatives (test compounds)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White assay plates
-
Luminometer
Procedure:
-
Reaction Setup: In a white assay plate, add the kinase, diluted test compound, and the kinase substrate.[8]
-
Reaction Initiation: Start the kinase reaction by adding ATP.[8] Incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[8]
-
ATP Depletion: Stop the enzymatic reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.[8] Incubate for 40 minutes at room temperature.[8]
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8] Incubate for 30 minutes at room temperature.[8]
-
Luminescence Measurement: Measure the luminescence using a plate reader.[8]
-
Data Analysis: Calculate the percent inhibition relative to a control (e.g., DMSO) and determine the IC50 value.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Validating 4-Bromobenzamide Purity: HPLC vs. Melting Point Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and the development of pharmaceuticals, the purity of starting materials and intermediates is paramount. 4-Bromobenzamide, a key building block in organic synthesis, is no exception. Ensuring its purity is critical for reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two common analytical techniques for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC) and melting point analysis. We present detailed experimental protocols, comparative data, and visualizations to assist researchers in making informed decisions for their quality control processes.
Introduction to Purity Assessment Methods
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that provides high-resolution separation of a compound from its impurities. It is a quantitative method that can accurately determine the percentage of purity and detect even trace amounts of related substances.
Melting point analysis is a classical and straightforward technique used to assess the purity of a crystalline solid. Pure crystalline compounds typically have a sharp and well-defined melting point range, whereas the presence of impurities tends to depress and broaden this range. While less specific than HPLC, it serves as a rapid and valuable preliminary check of purity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This section details a robust reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound. This method is designed to separate this compound from potential process-related impurities, such as unreacted starting materials like 4-bromobenzoic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard (known high purity)
-
4-Bromobenzoic acid (for impurity spiking, if required)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-10 min: 50% B10-15 min: 50-90% B15-20 min: 90% B20-21 min: 90-50% B21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 100 mL of the diluent.
-
Impurity-Spiked Solution (for method validation): Prepare a solution of this compound and spike it with a known concentration of potential impurities (e.g., 4-bromobenzoic acid) to verify the separation capability of the method.
Melting Point Analysis
This protocol describes the determination of the melting point range of this compound using a standard capillary melting point apparatus.
Instrumentation:
-
Capillary melting point apparatus
-
Melting point capillaries (sealed at one end)
-
Thermometer calibrated to a certified standard
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry this compound sample.
-
Capillary Loading: Tap the open end of a melting point capillary into the powdered sample to pack a small amount of material (2-3 mm in height) into the sealed end.
-
Measurement:
-
Place the packed capillary into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point of this compound (literature value: approx. 190-193 °C).
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate temperature measurement.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting point range is reported as T1 - T2.
-
Data Presentation and Comparison
To illustrate the application of these methods, we present hypothetical data for three different batches of this compound.
Table 1: HPLC Purity Analysis of this compound Batches
| Batch ID | Retention Time of this compound (min) | Peak Area of this compound | Total Peak Area of Impurities | Purity by Area % |
| Batch A | 5.2 | 995,000 | 5,000 | 99.50% |
| Batch B | 5.2 | 978,000 | 22,000 | 97.80% |
| Batch C | 5.2 | 999,000 | 1,000 | 99.90% |
Note: Retention time for the potential impurity, 4-bromobenzoic acid, would be expected to be shorter under these reverse-phase conditions due to its higher polarity.
Table 2: Melting Point Analysis of this compound Batches
| Batch ID | Observed Melting Point Range (°C) | Literature Melting Point Range (°C) | Interpretation |
| Batch A | 190.5 - 192.0 | 190 - 193 | Sharp melting range, close to literature value, suggesting high purity. |
| Batch B | 187.0 - 191.5 | 190 - 193 | Depressed and broader melting range, indicating the presence of impurities. |
| Batch C | 191.0 - 192.5 | 190 - 193 | Very sharp melting range, well within the literature value, consistent with very high purity. |
Mandatory Visualizations
Caption: Workflow for validating this compound purity.
Caption: Logical relationship between HPLC and melting point data.
Conclusion
Both HPLC and melting point analysis are valuable tools for assessing the purity of this compound. HPLC offers a quantitative and highly specific method capable of detecting and quantifying individual impurities, making it the gold standard for definitive purity determination. Melting point analysis, while less specific, provides a rapid, cost-effective, and often sufficient preliminary assessment of purity. The choice of method will depend on the specific requirements of the research or development phase. For rigorous quality control and in-depth analysis, a validated HPLC method is indispensable. For routine checks and initial screening, melting point analysis remains a practical and informative technique. Ideally, the two methods can be used in a complementary fashion to provide a comprehensive and confident assessment of this compound purity.
A Comparative Guide to the Physicochemical Properties of N-benzylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-benzylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antitumor and anti-inflammatory effects. The physicochemical properties of these derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing solubility, membrane permeability, and ultimately, bioavailability. This guide provides a comparative analysis of key physicochemical properties for a selection of N-benzylbenzamide derivatives, supported by detailed experimental protocols.
Data Presentation: Physicochemical Properties
The following table summarizes key physicochemical properties for the parent N-benzylbenzamide and selected derivatives. Data has been compiled from various sources, and "cLogP" refers to the calculated logarithm of the octanol-water partition coefficient, a measure of lipophilicity.
| Compound | Structure | Melting Point (°C) | LogP | Aqueous Solubility | Reference |
| N-benzylbenzamide (Parent) | 104-107 | 3.19 | Low | [1] | |
| Compound 9 (Antischistosomal) | 4-nitro-N-(4-pentylphenyl)benzamide | 184-186 | cLogP: 5.3 | Not Reported | [2] |
| Compound 32 (Antischistosomal) | N-(2,4-dinitrophenyl)-4-nitrobenzamide | 200-202 | cLogP: 3.4 | Not Reported | [2] |
| Compound 20b (Tubulin Inhibitor) | A specific derivative with reported good plasma stability and satisfactory physicochemical properties, but quantitative data is not provided in the source.[3] | Not Reported | Not Reported | Not Reported | [3] |
Note: Compounds 9 and 32 are N-phenylbenzamide derivatives, a closely related class, included to illustrate the impact of electron-withdrawing groups on lipophilicity. The search for a comprehensive dataset of physicochemical properties for a series of N-benzylbenzamide derivatives did not yield a single source with directly comparable, experimentally determined values for melting point, LogP, and solubility.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug discovery. The following are standard protocols for the key parameters discussed.
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a crystalline solid.[2]
-
Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the initial melting to complete liquefaction is recorded. Pure compounds typically exhibit a sharp melting point, while impurities can broaden and depress this range.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp) with a heated block, capillary tubes, thermometer or digital temperature probe.
-
Procedure:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Heating: The capillary tube is placed in the heating block of the apparatus.
-
Initial Determination: A rapid heating rate is used to get an approximate melting temperature.
-
Accurate Determination: The apparatus is cooled, and a new sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for experimentally determining the LogP of a compound.[2]
-
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The ratio of the compound's concentration in each phase at equilibrium is measured. LogP is the base-10 logarithm of this ratio.
-
Apparatus: Separatory funnel or vials, shaker, analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Solvent Saturation: n-octanol and water are mutually saturated by mixing them and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The other phase is added, and the mixture is shaken vigorously to facilitate partitioning until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the octanol (B41247) and water layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique.
-
Calculation: LogP is calculated using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).
-
Aqueous Solubility Determination (Kinetic Solubility Assay)
Kinetic solubility assays are high-throughput methods commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
-
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The formation of a precipitate indicates that the compound's solubility limit has been exceeded. The solubility is determined by measuring the concentration of the compound remaining in the solution after a set incubation period.
-
Apparatus: Microtiter plates, plate reader (nephelometric or UV-Vis), automated liquid handler.
-
Procedure:
-
Stock Solution: A high-concentration stock solution of the test compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Dilution: A small volume of the DMSO stock is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate well.
-
Incubation: The plate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature to allow for precipitation.
-
Detection:
-
Nephelometry: A nephelometer measures the light scattering caused by undissolved particles (precipitate).
-
Direct UV Assay: The solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is measured by UV-Vis spectrophotometry.
-
-
Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is observed or the concentration of the compound in the clear filtrate.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for physicochemical characterization and a hypothetical signaling pathway that could be influenced by biologically active N-benzylbenzamide derivatives.
Caption: Workflow for Physicochemical Characterization.
Caption: Hypothetical Signaling Pathway Modulation.
References
- 1. N-Benzoylbenzylamine | C14H13NO | CID 73878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Benzamide: HPLC, UV-Vis, and Titration
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Titration—for the analysis of benzamide (B126). The performance of each method is evaluated based on key analytical parameters, supported by representative experimental data.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the typical performance characteristics of each analytical method for the quantification of benzamide. These values are representative of what can be expected from a validated method.
| Parameter | HPLC with UV Detection | UV-Vis Spectroscopy | Titration (Hydrolysis-based) |
| Linearity (R²) | > 0.999[1] | > 0.998[2] | > 0.99[3][4] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1][5] | 99.4 - 103.0%[2] | 98.0 - 102.0% (expected) |
| Precision (%RSD) | < 2.0%[1][5] | < 2.0%[2] | ≤ 1.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[1] | 0.0157 - 0.0222 µg/mL[2] | Higher, typically in the mg range |
| Limit of Quantitation (LOQ) | 0.4 - 2 µg/mL[1] | 0.0415 - 0.0546 µg/mL[2] | Higher, typically in the mg range |
| Specificity | High (separation-based) | Moderate (prone to interference) | Low (titrates all hydrolyzable bases/acids) |
| Throughput | High (with autosampler) | High | Low to Moderate |
| Cost per Sample | High | Low | Low |
| Expertise Required | High | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for the analysis of benzamide using each technique are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method provides high selectivity and sensitivity for the quantification of benzamide.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Benzamide reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the benzamide reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.[1]
-
Sample Preparation: Dissolve the benzamide sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm[6]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The concentration of benzamide in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
UV-Vis Spectroscopy
This is a rapid and cost-effective method for the quantification of benzamide, though it is more susceptible to interference from other UV-absorbing compounds.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
Reagents:
-
Methanol or Ethanol (UV grade)
-
Benzamide reference standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of benzamide in the chosen solvent. Scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. For benzamide, a λmax around 225 nm is expected.
-
Standard Solution Preparation: Prepare a stock solution of benzamide reference standard in the solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the benzamide sample in the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the determined λmax. The concentration of benzamide in the sample is calculated using the calibration curve.
Titration (Alkaline Hydrolysis and Back-Titration)
This classical method is based on the hydrolysis of the amide bond followed by an acid-base titration. It is a cost-effective but less specific and more time-consuming method.
Instrumentation:
-
Buret (50 mL)
-
Pipettes
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
pH meter or indicator (e.g., phenolphthalein)
Reagents:
-
Sodium hydroxide (B78521) (NaOH) solution (standardized, e.g., 0.5 M)
-
Hydrochloric acid (HCl) solution (standardized, e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator solution
-
Benzamide sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the benzamide sample and transfer it to an Erlenmeyer flask.
-
Hydrolysis: Add a known excess volume of standardized NaOH solution to the flask. Heat the mixture to boiling and reflux for approximately 30 minutes to ensure complete hydrolysis of benzamide to sodium benzoate (B1203000) and ammonia.[7]
-
Cooling: Cool the solution to room temperature.
-
Titration: Add a few drops of phenolphthalein indicator. Titrate the excess (unreacted) NaOH with the standardized HCl solution until the pink color disappears.
-
Blank Titration: Perform a blank titration with the same volume of NaOH solution but without the benzamide sample.
-
Calculation: The amount of benzamide in the sample is calculated based on the difference in the volume of HCl used for the sample and the blank titrations.
Mandatory Visualization
Caption: Workflow for the comparison of analytical methods.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for UV-Vis analysis.
Caption: Experimental workflow for Titration analysis.
References
A Researcher's Guide to In Vitro Anticancer Screening of Novel Benzamides
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of standard in vitro screening protocols for evaluating the anticancer potential of novel benzamide (B126) derivatives. Detailed methodologies, comparative data, and visual workflows are presented to facilitate experimental design and data interpretation in the quest for new cancer therapeutics.
Benzamide derivatives have emerged as a promising class of compounds in oncology, exhibiting a wide range of antitumor activities.[1] Their versatile scaffold allows for modifications that can target various biological pathways crucial for cancer cell survival and proliferation.[1] Effective preclinical evaluation of these novel agents is paramount, and a systematic in vitro screening approach is the foundational step in identifying lead candidates. This guide outlines the key assays and protocols necessary for a robust preliminary assessment of novel benzamides.
Primary Screening: Assessing Cytotoxicity
The initial step in evaluating a novel compound is to determine its cytotoxic effect on cancer cells. This is typically achieved by measuring the concentration of the compound that inhibits cell growth by 50% (IC50). Several colorimetric assays are widely used for this purpose, each with its own advantages and limitations.
Comparison of Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[2][3] | Well-established, sensitive, and widely used.[3] | Can be affected by the metabolic state of the cells and potential interference from colored compounds. |
| SRB Assay | Quantifies the total protein content of viable cells by staining with sulforhodamine B (SRB), a bright pink aminoxanthene dye.[2] | Less sensitive to metabolic fluctuations, better linearity with cell number, and the staining is not cell-line dependent.[4][5] | Stains both living and recently lysed cells, which could potentially affect results.[4] |
| CVE Assay | A crystal violet staining assay that quantifies the number of adherent cells. | Reported to have high linearity between optical density and cell concentration.[2] | Less commonly used than MTT and SRB assays. |
Recent studies have shown that while both MTT and SRB assays are suitable for cytotoxicity testing, the SRB assay is often recommended due to its better linearity and sensitivity.[4][6]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the novel benzamide compound in culture medium. Replace the old medium with the medium containing the test compound and incubate for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]
-
Formazan Solubilization: Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
SRB (Sulforhodamine B) Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 515 nm or 570 nm.[2]
Secondary Screening: Elucidating the Mechanism of Action
Once a compound demonstrates significant cytotoxicity, the next step is to investigate its mechanism of action. For anticancer agents, this often involves inducing apoptosis (programmed cell death) or causing cell cycle arrest.
Apoptosis Assays
Apoptosis is a key mechanism by which anticancer drugs eliminate tumor cells.[10] Several methods can be used to detect and quantify apoptosis.
Annexin V/Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11][12] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[11]
Experimental Protocol: Annexin V-FITC/PI Staining [8][11][13]
-
Cell Treatment: Treat cancer cells with the benzamide compound at its IC50 concentration for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.
Propidium Iodide (PI) Staining for DNA Content
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis [8][13]
-
Cell Treatment: Treat cells with the benzamide compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with ice-cold PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A (to degrade RNA). Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Visualizing the Screening Process and Mechanisms
To better illustrate the experimental workflows and potential signaling pathways involved in the anticancer activity of novel benzamides, the following diagrams are provided.
Caption: A general workflow for the in vitro anticancer screening of novel compounds.
Caption: A potential signaling pathway for benzamide-induced apoptosis via PARP-1 inhibition.
Caption: A logical diagram comparing the principles of MTT and SRB cytotoxicity assays.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values of novel benzamide derivatives against various human cancer cell lines, as would be reported in the literature.[14][15]
| Compound | HCT116 (Colon) IC50 (µM) | DLD-1 (Colon) IC50 (µM) | SW480 (Colon) IC50 (µM) | NCM460 (Normal Colon) IC50 (µM) | Selectivity Index (NCM460/HCT116) |
| Benzamide A | 0.30 | 2.83 | >50 | >50 | >167 |
| Benzamide B | 7.87 | 15.21 | 23.45 | >100 | >12.7 |
| Benzamide C | 1.25 | 5.67 | 10.89 | 45.32 | 36.3 |
| Doxorubicin | 0.08 | 0.15 | 0.21 | 1.5 | 18.75 |
Data is for illustrative purposes and based on findings for similar compounds in the literature.[14][15]
Conclusion
The in vitro screening protocols outlined in this guide provide a robust framework for the initial evaluation of novel benzamide derivatives as potential anticancer agents. By systematically assessing cytotoxicity and elucidating the primary mechanisms of action, researchers can efficiently identify promising lead compounds for further preclinical and clinical development. The use of standardized assays and clear data presentation is crucial for the accurate comparison and interpretation of results within the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(4-Bromophenyl)-4-chlorobenzamide and its structurally related inhibitors, focusing on their potential anticancer and antimicrobial properties. Due to the limited publicly available experimental data specifically for N-(4-Bromophenyl)-4-chlorobenzamide, this guide leverages data from its close analogs to provide insights into its potential biological activities and mechanisms of action.[1] The information is compiled from various studies to offer a comprehensive overview for researchers in medicinal chemistry and drug discovery.
Introduction to N-(4-Bromophenyl)-4-chlorobenzamide
N-(4-Bromophenyl)-4-chlorobenzamide is a synthetic compound belonging to the benzamide (B126) class of molecules.[2] The benzamide scaffold is a recognized and versatile structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[3] The presence of halogen atoms, such as bromine and chlorine, on the phenyl rings of N-(4-Bromophenyl)-4-chlorobenzamide is a key structural feature that may enhance its biological effects.[4] While extensive research on this specific compound is not widely published, analysis of its structural analogs suggests potential as an anticancer, antimicrobial, and insecticidal agent.[2][5]
Comparative Efficacy Data
The following tables summarize the in vitro biological activities of selected analogs of N-(4-Bromophenyl)-4-chlorobenzamide against various cancer cell lines and microbial strains. This data provides a benchmark for the anticipated performance of the target compound.
Table 1: Anticancer Activity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs [5]
| Compound ID | Modification from Parent Compound | Cancer Cell Line | IC₅₀ (µM) |
| Analog 1 | N-benzylbenzamide derivative (20b) | HCT116 (Colon) | 0.012 |
| A549 (Lung) | 0.015 | ||
| K562 (Leukemia) | 0.018 | ||
| HeLa (Cervical) | 0.027 | ||
| Analog 2 | N-(phenylcarbamothioyl)-4-chlorobenzamide (4-Cl-PCTB) | T47D (Breast) | Not Specified |
| Analog 3 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d6) | MCF-7 (Breast) | 38.0 |
| Analog 4 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d7) | MCF-7 (Breast) | 40.6 |
IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs [4][6]
| Compound | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| N-(4-bromophenyl)benzamide | Bacillus subtilis | 24 | 6.25 |
| Escherichia coli | - | - | |
| Ciprofloxacin (Control) | Bacillus subtilis | 32 | 1.56 |
| Escherichia coli | Not Specified | Not Specified | |
| N-(4-(4-bromophenyl)thiazol-2-yl) derivatives | Gram-positive bacteria | Not Specified | 10–25 µM |
MIC: The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Proposed Mechanisms of Action
Based on studies of related benzamide compounds, several mechanisms of action have been proposed for N-(4-Bromophenyl)-4-chlorobenzamide and its analogs.
Anticancer Activity:
-
Tubulin Polymerization Inhibition: Some benzamide derivatives are believed to exert their anticancer effects by inhibiting tubulin polymerization, which is crucial for microtubule dynamics and cell division.[1][5] This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death).[5]
-
Induction of Apoptosis: Even if not directly targeting tubulin, many anticancer agents work by inducing apoptosis.[2] This is a potential mechanism for this class of compounds.[7]
Antimicrobial Activity:
-
Disruption of Lipid Biosynthesis: Certain derivatives have been shown to inhibit lipid biosynthesis in Gram-positive bacteria, which is essential for maintaining the integrity of the bacterial cell membrane.[2][6]
-
Inhibition of Cell Wall Synthesis: Interference with bacterial cell wall synthesis is another proposed mechanism for the antimicrobial effects of benzamide analogs.[5]
Insecticidal Activity:
-
Chitin (B13524) Synthesis Inhibition: A primary proposed mechanism in insects is the inhibition of chitin synthase.[2] Chitin is a vital component of the insect exoskeleton, and its disruption leads to mortality, especially during molting.[2]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed mechanisms and a general workflow for the evaluation of these compounds.
Caption: Proposed mechanism of anticancer activity via tubulin inhibition.
Caption: General workflow for synthesis and evaluation of benzamide analogs.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
This protocol describes a general method for the acylation of 4-bromoaniline (B143363) with 4-chlorobenzoyl chloride.[3]
-
Materials: 4-Bromoaniline, 4-Chlorobenzoyl chloride, Triethylamine (B128534), Anhydrous Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
Dissolve 4-bromoaniline and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Add a solution of 4-chlorobenzoyl chloride in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell viability.[5]
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, test compound (dissolved in DMSO), MTT solution, DMSO.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Replace the existing medium with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Solubilize the formazan crystals by adding DMSO to each well.[6]
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).[6]
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.
-
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1][6]
-
Materials: Bacterial strains, suitable broth medium, 96-well microtiter plates, test compound, positive control antibiotic (e.g., ciprofloxacin).
-
Procedure:
-
Grow bacterial strains in a suitable broth medium to a standardized optical density.[1]
-
Serially dilute the test compound in the broth medium in a 96-well microtiter plate.[6]
-
Inoculate each well with the standardized bacterial suspension.[6]
-
Include a positive control (medium with bacteria) and a negative control (medium only).
-
Incubate the plate at 37°C for 24 hours.[6]
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
-
Conclusion
While direct experimental data for N-(4-Bromophenyl)-4-chlorobenzamide is limited, the analysis of its structural analogs suggests that it is a promising scaffold for the development of novel therapeutic agents. The comparative data presented in this guide indicate potential for potent anticancer and antimicrobial activities. The dual halogen substitutions may enhance its biological activity and broaden its spectrum.[4] Further research, utilizing the experimental protocols outlined herein, is warranted to fully characterize the biological profile and mechanism of action of N-(4-Bromophenyl)-4-chlorobenzamide.
References
Safety Operating Guide
Proper Disposal of 4-Bromobenzamide: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection are paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 4-Bromobenzamide, a compound commonly used in research and development.
This compound is classified as a hazardous substance, and its disposal must adhere to strict local, state, and federal regulations. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, following established safety protocols is crucial to mitigate risks.
Key Safety and Disposal Information
The following table summarizes the critical safety considerations and disposal procedures for this compound, compiled from safety data sheets and chemical handling guidelines.
| Parameter | Guideline | Citations |
| Personal Protective Equipment (PPE) | Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound. | [1][2][3] |
| Waste Classification | Halogenated Hazardous Waste. | [3] |
| Incompatible Materials | Strong oxidizing agents. | [3][4] |
| Container Requirements | Collect in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste. | [1][3] |
| Disposal Method | Arrange for disposal as special waste through a licensed disposal company in accordance with national and regional regulations. Do not dispose of down the drain or in regular trash.[1][3][5] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber. | [5][6] |
| Spill Cleanup | In case of a small spill, use appropriate tools to place the spilled solid into a suitable waste disposal container. For larger spills, shovel the material into a waste disposal container. Clean the affected area with water and dispose of the cleaning materials as hazardous waste. Do not allow the chemical to enter drains. | [5] |
| Contaminated Packaging | Dispose of as unused product. Containers may be triple-rinsed, with the rinsate collected and treated as hazardous waste, before being offered for recycling. | [5][7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following experimental workflow outlines the necessary procedures from waste generation to final disposal.
-
Waste Identification and Segregation :
-
Identify this compound waste as a "Halogenated Organic Waste."
-
Segregate it from non-halogenated waste streams to ensure proper treatment and avoid potentially reactive mixtures.
-
-
Containerization and Labeling :
-
Use a designated, chemically compatible container with a secure, tight-fitting lid.
-
Immediately affix a "Hazardous Waste" label to the container.
-
The label must include the full chemical name ("this compound"), concentration, and volume of the waste.
-
-
Storage :
-
Waste Pickup and Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3]
-
Do not attempt to treat or dispose of the chemical waste yourself without explicit approval and a validated protocol from your EHS department.[3]
-
The licensed waste disposal company will then transport the waste for final treatment, typically through incineration.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 4-Bromobenzamide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical information for handling 4-Bromobenzamide, including detailed operational procedures and disposal plans. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A systematic approach to safety begins with the correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3] | Protects against dust particles and chemical splashes that can cause serious eye irritation.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Natural rubber) inspected before use. A lab coat or a complete suit protecting against chemicals should be worn.[3] | Prevents skin contact, which can cause irritation. Contaminated clothing should be removed and washed before reuse.[2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3] | Protects against the inhalation of dust, which may cause respiratory tract irritation.[3] |
Operational Plan for Safe Handling
A clear, step-by-step operational plan is critical to minimize exposure and prevent accidents.
1. Preparation:
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Confirm the immediate accessibility of an eyewash station and a safety shower.[3]
-
Designate a specific area for handling this compound to limit cross-contamination.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling:
-
All handling of this compound powder should be conducted within a chemical fume hood to avoid dust generation and inhalation.[3]
-
When weighing and transferring the solid, do so with care.[3]
-
Use non-sparking tools to prevent ignition sources.[3]
-
Avoid contact with skin and eyes.[4] Do not breathe in the dust.[4]
3. Post-Handling:
-
Thoroughly decontaminate the work surface after use.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.[3]
-
Always wash hands thoroughly with soap and water after handling the chemical.[3]
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
It is sensitive to light, air, and moisture, so storage under an inert atmosphere is recommended.[3]
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[3][4] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3] |
Accidental Release and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination.
Accidental Release Measures:
-
In the event of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Sweep up the spilled solid, avoiding dust generation, and place it into a suitable, closed container for disposal.[4]
Disposal Plan:
-
This compound is a halogenated organic compound and must be disposed of as halogenated organic waste.[5]
-
Collect waste material in a suitable, labeled, and closed container. Do not mix with other waste.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[5][6]
-
Contaminated packaging should be disposed of as unused product.[5]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₆BrNO[1][2][7] |
| Molecular Weight | 200.03 g/mol [1] |
| Melting Point | 191.0 to 195.0 °C[2] |
| Appearance | White to Almost white powder to crystal[2] |
| Purity | >98.0% (HPLC)(N)[2][8] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. This compound | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 698-67-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 698-67-9 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
